molecular formula C7H9ClIN B1652626 3-Iodo-N-methylaniline;hydrochloride CAS No. 152814-27-2

3-Iodo-N-methylaniline;hydrochloride

Cat. No.: B1652626
CAS No.: 152814-27-2
M. Wt: 269.51
InChI Key: CXAHPLYJFHOAFS-UHFFFAOYSA-N
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Description

3-Iodo-N-methylaniline;hydrochloride is a useful research compound. Its molecular formula is C7H9ClIN and its molecular weight is 269.51. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-N-methylaniline;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-N-methylaniline;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-iodo-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAHPLYJFHOAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152814-27-2
Record name Benzenamine, 3-iodo-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152814-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-N-methylaniline Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Iodo-N-methylaniline hydrochloride, a versatile chemical intermediate of significant interest in the fields of medicinal chemistry and organic synthesis. We will delve into its chemical structure, physicochemical properties, synthesis, and spectral characterization, with a particular focus on its applications in the development of novel therapeutic agents.

Chemical Identity and Structure

3-Iodo-N-methylaniline hydrochloride is the salt of the organic base 3-Iodo-N-methylaniline. The hydrochloride form often enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain applications.

The chemical structure consists of a benzene ring substituted with an iodine atom at the meta-position (C3) and a methylamino group (-NHCH₃) at the C1 position. The positive charge on the protonated amine is balanced by a chloride counter-ion.

Molecular Structure:

Caption: Chemical structure of 3-Iodo-N-methylaniline hydrochloride.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-Iodo-N-methylaniline hydrochloride is essential for its effective use in research and development.

PropertyValueSource
CAS Number 152814-27-2
Molecular Formula C₇H₉ClIN
Molecular Weight 269.51 g/mol
Appearance Typically a solid
Solubility The hydrochloride salt is generally more soluble in water and polar organic solvents compared to its free base.[1]
Purity Commercially available with purities often ≥97%.[2]

Synthesis and Purification

The synthesis of 3-Iodo-N-methylaniline hydrochloride typically involves a two-step process: the iodination of N-methylaniline followed by the formation of the hydrochloride salt.

3.1. Synthesis of 3-Iodo-N-methylaniline (Free Base)

A common method for the synthesis of the free base, 3-Iodo-N-methylaniline, involves the direct iodination of N-methylaniline. While a specific detailed protocol for this exact transformation can be adapted from general procedures for the iodination of anilines, a representative procedure is outlined below. The direct iodination of anilines can be achieved using various iodinating agents. A well-established method for the iodination of aniline involves the use of iodine in the presence of a base like sodium bicarbonate in an aqueous medium.[3]

Representative Iodination Protocol: A general procedure for the synthesis of iodoanilines involves dissolving the aniline in a suitable solvent, followed by the addition of an iodinating agent. For instance, p-iodoaniline can be prepared by treating aniline with iodine and sodium bicarbonate in water.[3] A similar approach can be adapted for N-methylaniline.

3.2. Formation of the Hydrochloride Salt

The hydrochloride salt is typically formed by treating a solution of the free base (3-Iodo-N-methylaniline) in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate of 3-Iodo-N-methylaniline hydrochloride can then be collected by filtration, washed with a non-polar solvent, and dried.

Synthesis_Workflow cluster_synthesis Synthesis of 3-Iodo-N-methylaniline cluster_salt_formation Hydrochloride Salt Formation N-methylaniline N-methylaniline Reaction1 Iodination N-methylaniline->Reaction1 Iodinating_Agent Iodinating Agent (e.g., I₂) Iodinating_Agent->Reaction1 3-Iodo-N-methylaniline 3-Iodo-N-methylaniline Reaction1->3-Iodo-N-methylaniline Free_Base 3-Iodo-N-methylaniline Reaction2 Salt Formation Free_Base->Reaction2 HCl Hydrogen Chloride (in solvent) HCl->Reaction2 Product 3-Iodo-N-methylaniline Hydrochloride Reaction2->Product

Caption: General synthesis workflow for 3-Iodo-N-methylaniline hydrochloride.

Spectral Analysis

The structural confirmation of 3-Iodo-N-methylaniline and its hydrochloride salt is typically achieved through a combination of spectroscopic techniques. Below is a summary of expected and reported spectral data for the free base.

4.1. ¹H NMR Spectroscopy (Free Base)

The ¹H NMR spectrum of 3-Iodo-N-methylaniline provides characteristic signals for the aromatic protons and the N-methyl group. A reported ¹H NMR spectrum in CDCl₃ shows the following key shifts: a multiplet for the aromatic protons and a singlet for the N-methyl protons around 2.82 ppm.[4]

4.2. ¹³C NMR Spectroscopy (Free Base)

The ¹³C NMR spectrum of 3-Iodo-N-methylaniline is characterized by signals for the six aromatic carbons and the N-methyl carbon. Reported data in CDCl₃ indicates signals at approximately 150.4, 130.6, 125.9, 120.7, 111.8, 95.3 (aromatic carbons), and 30.4 ppm (N-methyl carbon).[4]

4.3. Mass Spectrometry (Free Base)

Mass spectrometry of 3-Iodo-N-methylaniline would be expected to show a molecular ion peak corresponding to its molecular weight. GC-MS data for the free base shows a molecular ion (m/z) of 232.97, which is consistent with the calculated mass of 233.03.[4]

4.4. Infrared (IR) Spectroscopy

The IR spectrum of 3-Iodo-N-methylaniline hydrochloride would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the secondary amine salt, C-H stretching for the aromatic ring and methyl group, C=C stretching for the aromatic ring, and C-N stretching vibrations.

Applications in Organic Synthesis and Drug Discovery

3-Iodo-N-methylaniline hydrochloride serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds that are prevalent in many biologically active molecules. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.[5]

5.1. Precursor for Bioactive Heterocycles

Iodoanilines are key intermediates in the synthesis of a wide range of nitrogen-containing heterocyclic compounds. For instance, they are used in the synthesis of indoles and quinolines, which are core structures in many pharmaceuticals.[5] The 3-iodo-N-methylaniline moiety can be incorporated into these scaffolds to modulate their biological activity.

5.2. Role in Medicinal Chemistry

The 3-iodophenyl group is a common motif in medicinal chemistry. The iodine atom can act as a lipophilic group, potentially enhancing membrane permeability and oral bioavailability. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target.

Safety and Handling

3-Iodo-N-methylaniline hydrochloride should be handled with appropriate safety precautions in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

3-Iodo-N-methylaniline hydrochloride is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the reactivity of the iodine substituent, makes it an important precursor for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is crucial for its effective utilization in the discovery and development of new drugs.

References

  • Supporting Information. Royal Society of Chemistry.

  • 3-Iodo-N-methylaniline. Fluorochem.

  • 3-iodo-N-methylaniline hydrochloride. Sigma-Aldrich.

  • 61829-42-3 | 3-Iodo-N-methylaniline. BLD Pharm.

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PMC.

  • p-IODOANILINE. Organic Syntheses Procedure.

  • 3-Iodoaniline(626-01-7) 1H NMR spectrum. ChemicalBook.

  • 3-Iodo-N-methylaniline. Fluorochem.

  • 3-Iodoaniline. PubChem.

  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Calibre.

  • Method of making n-methyl aniline. Google Patents.

  • 3-Yodo-4-metilanilina. Chem-Impex.

  • 3-iodo-2-methylaniline. ChemicalBook.

  • 61829-42-3 | 3-Iodo-N-methylaniline. ChemScene.

  • Synthesis of n-methylaniline. Google Patents.

  • CAS 638-03-9: 3-Methylaniline hydrochloride. CymitQuimica.

  • Supporting Information. MPG.PuRe.

  • Aniline replacement in drug-like compounds. Cresset.

  • 4-iodo-n-methylaniline hydrochloride. PubChemLite.

  • Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng.

  • Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. The Royal Society of Chemistry.

  • 3-Iodo-4-methylaniline 97 35944-64-0. Sigma-Aldrich.

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

  • ¹H-NMR spectrum of N-methylaniline blocked pMDI. ResearchGate.

  • Use of a pharmacophore model for the design of EGFR tyrosine kinase inhibitors: isoflavones and 3-phenyl-4(1H)-quinolones. PubMed.

  • Synthesis, Antiproliferative Activity and Molecular Docking Studies of 1,3,5-Triaryl Pyrazole Compound as Estrogen α Receptor Inhibitor Targeting MCF-7 Cells Line. ResearchGate.

  • Biochemical and pharmacological characterization of three opioid-nociceptin hybrid peptide ligands reveals substantially differing modes of their actions. PubMed.

  • Synthesis, and anti-proliferative, Pim-1 kinase inhibitors and molecular docking of thiophenes derived from estrone. PubMed.

Sources

Melting point and physical characteristics of 3-Iodo-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-N-methylaniline hydrochloride (CAS: 152814-27-2) serves as a critical halogenated building block in the synthesis of complex heterocycles, particularly via Buchwald-Hartwig aminations and Ullmann-type coupling reactions. While the free base (CAS: 61829-42-3) is often a low-melting solid or viscous liquid prone to oxidation, the hydrochloride salt offers enhanced stability and crystallinity, facilitating precise stoichiometry in drug discovery workflows.

This guide provides a technical breakdown of its physical characteristics, a self-validating synthesis/isolation protocol, and the methodologies required to empirically determine its thermodynamic properties.

Chemical Identity & Physical Characteristics

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 3-Iodo-N-methylbenzenamine hydrochloride
Common Name 3-Iodo-N-methylaniline HCl
CAS Number (Salt) 152814-27-2
CAS Number (Free Base) 61829-42-3
Molecular Formula C₇H₈IN[1][2] · HCl
Molecular Weight 269.51 g/mol (Salt); 233.05 g/mol (Free Base)
SMILES CNC1=CC=CC(I)=C1.Cl
Physical Properties Profile

Note: Specific thermodynamic data for the HCl salt is sparse in public indexing. The values below represent the Free Base properties and the expected behavior of the HCl salt based on structural analogs (e.g., 3-iodoaniline HCl).

CharacteristicFree Base (Experimental)Hydrochloride Salt (Expected/Observed)
Appearance Yellow to brown oil or low-melting solidOff-white to beige crystalline solid
Melting Point 21–24 °C (Lit.) [1]>150 °C (Decomposition likely >180 °C)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in waterSoluble in Water, MeOH, DMSO; Insoluble in Et₂O
Hygroscopicity LowHigh (Requires desiccation)
Stability Photosensitive; oxidizes to dark brown/purpleImproved stability; store dark/desiccated

Critical Insight: The free base is a liquid at standard lab temperatures (25°C) or a solid that melts upon slight warming. Conversion to the hydrochloride salt is strictly recommended for long-term storage to prevent N-oxide formation and photo-degradation.

Synthesis & Salt Formation Protocol

To ensure a consistent melting point and physical form, the salt must be generated under controlled conditions. The following protocol is designed to be self-validating : if the product does not precipitate as a white/off-white solid, the free base purity or solvent water content is incorrect.

Workflow Diagram

The following directed graph illustrates the critical path from the precursor to the stable salt form.

SynthesisWorkflow Start 3-Iodoaniline (Precursor) Step1 N-Methylation (MeI or MeOH/Cat) Start->Step1 Alkylation Inter 3-Iodo-N-methylaniline (Free Base, Oil) Step1->Inter Purification Step2 Salt Formation (HCl in Dioxane/Ether) Inter->Step2 Dissolve in Anhydrous Et2O End 3-Iodo-N-methylaniline HCl (Crystalline Solid) Step2->End Precipitation & Filtration

Caption: Synthesis pathway converting the unstable free base oil into the stable crystalline hydrochloride salt.

Step-by-Step Salt Formation
  • Dissolution: Dissolve 10 mmol of pure 3-Iodo-N-methylaniline (Free Base) in 20 mL of anhydrous diethyl ether or tert-butyl methyl ether (MTBE).

    • Why: Non-polar ethers dissolve the free base but are poor solvents for the ionic salt, ensuring high recovery.

  • Acidification: Dropwise add 11 mmol (1.1 eq) of 4M HCl in Dioxane at 0°C under nitrogen.

    • Observation: Immediate formation of a white precipitate indicates successful protonation.

  • Isolation: Stir for 30 minutes at 0°C. Filter the solid under inert atmosphere (Schlenk line or N2 balloon) to avoid moisture absorption.

  • Drying: Wash the cake with cold anhydrous ether (2 x 5 mL). Dry under high vacuum (0.1 mbar) for 4 hours.

Characterization Methodologies

Since specific melting point data can vary by polymorph and hydration state, researchers must empirically validate their specific batch.

Melting Point Determination (Capillary Method)
  • Equipment: Calibrated Melting Point Apparatus (e.g., Buchi, Mettler Toledo).

  • Protocol:

    • Pack the dry salt into a capillary tube to a height of 2-3 mm.

    • Start heating at 10°C/min until 100°C, then ramp at 1°C/min.

    • Expected Range: Look for a sharp melt between 150–180°C .

    • Failure Mode: If the sample "sweats" or melts <100°C, it is likely the hydrated form or contains residual solvent. Recrystallize from MeOH/Et2O.

Differential Scanning Calorimetry (DSC)

For drug development files, DSC is preferred over capillary methods.

  • Conditions: Sealed aluminum pan, N2 purge (50 mL/min), Ramp 10°C/min.

  • Signal Interpretation:

    • Endotherm 1 (<100°C): Loss of water (hydrate).

    • Endotherm 2 (>150°C): True melting point.

    • Exotherm (>180°C): Decomposition (loss of HCl or iodine).

Logical Validation Workflow

CharacterizationLogic Sample Isolated Salt Sample Visual Visual Inspection Sample->Visual WhiteSolid White/Off-White Solid? Visual->WhiteSolid Recryst Recrystallize (MeOH/Et2O) WhiteSolid->Recryst No (Oil/Brown) MP_Test Run Melting Point WhiteSolid->MP_Test Yes Recryst->MP_Test Result Sharp Melt >150°C? MP_Test->Result Pass PASS: Anhydrous Salt Result->Pass Yes Fail FAIL: Hydrate/Impure Result->Fail No Fail->Recryst Dry/Purify

Caption: Decision tree for validating the physical quality of the synthesized hydrochloride salt.

Handling & Stability

  • Light Sensitivity: Aryl iodides are prone to homolytic cleavage of the C-I bond under UV light. Store in amber vials.

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to a "gummy" appearance and depressed melting point. Handle in a desiccator or glovebox when possible.

  • Incompatibility: Avoid contact with strong oxidizers and strong bases (reverts to liquid free base).

References

  • Sigma-Aldrich. 3-Iodoaniline Product Specification & Physical Properties. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123072, 3-Iodoaniline. Retrieved from

  • BLD Pharm. 3-Iodo-N-methylaniline hydrochloride Product Page (CAS 152814-27-2).[3] Retrieved from

  • Organic Syntheses. Preparation of p-Iodoaniline (Analogous Chemistry). Org. Synth. 1931, 11,[4] 62. Retrieved from

Sources

Technical Guide: 3-Iodo-N-methylaniline — Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-N-methylaniline (CAS: 61829-42-3) is a critical bifunctional building block used in the synthesis of kinase inhibitors and advanced optoelectronic materials. Its utility stems from the orthogonal reactivity of the aryl iodide (amenable to cross-coupling) and the secondary amine (amenable to nucleophilic substitution).

However, the commercial availability of this compound in two distinct forms—the Free Base (Oil/Low-melting solid) and the Hydrochloride Salt (Crystalline solid) —often leads to downstream process failures. This guide delineates the physicochemical and functional differences between these forms, providing validated protocols for their interconversion and application.

Part 1: Physicochemical Characterization

The choice between free base and salt is not merely logistical; it dictates the solvent system, stoichiometry, and order of addition in synthetic workflows.

Comparative Profile
FeatureFree Base (3-Iodo-N-methylaniline)Hydrochloride Salt (3-Iodo-N-methylaniline[1] · HCl)
Physical State Viscous yellow to brown oil (or low-melting solid).White to off-white crystalline powder.[2]
Oxidation Stability Low. Prone to N-oxidation and polymerization (darkens rapidly in air).High. Protonation of the amine protects against oxidation.
Solubility Lipophilic. Soluble in DCM, EtOAc, Toluene, THF.Hydrophilic. Soluble in Water, Methanol, DMSO.
Hygroscopicity Low, but absorbs CO₂ from air.Moderate to High (Desiccant required).
pKa (Conjugate Acid) ~3.5 – 4.0 (Estimated).N/A (Already protonated).
CAS Number 61829-42-3Dependent on specific supplier/batch
The Stability Mechanism

The free base contains a lone pair on the nitrogen atom that is susceptible to radical cation formation and subsequent oxidative coupling (formation of "aniline blacks"). In the hydrochloride salt, this lone pair forms a coordinate covalent bond with a proton (


), effectively locking the nitrogen in a tetrahedral ammonium state (

) that is electronically deactivated against oxidation.

Part 2: Synthetic Utility & Reactivity[3]

The most common error in deployment is assuming the salt can be used directly in non-polar catalytic cycles without adjustment.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig / Ullmann)
  • Free Base: Preferred.[1] The amine lone pair is available for coordination (if acting as a nucleophile) or the molecule acts purely as the aryl halide electrophile without acidic interference.

  • HCl Salt: Problematic. The acidic proton can protonate anionic ligands on the Palladium catalyst (e.g., phosphines or alkoxides), deactivating the catalytic cycle. Furthermore, the salt is insoluble in typical coupling solvents (Toluene, Dioxane).

    • Correction: If using the salt, you must add an extra equivalent of base (e.g.,

      
      , 
      
      
      
      ) to generate the free base in situ before the catalytic cycle begins.
Nucleophilic Substitution (Alkylation/Acylation)
  • Free Base: Ready for reaction.

  • HCl Salt: Non-reactive until neutralized. The ammonium species is not nucleophilic.

Pathway Visualization

ReactivityPathways cluster_0 Critical Decision Point Salt HCl Salt (Stable Storage) Base Free Base (Reactive Form) Salt->Base Neutralization (NaOH/NaHCO3) Failure Catalyst Poisoning (Reaction Stalled) Salt->Failure Direct Use in Non-Polar Solvent PdCycle Pd-Catalyzed Coupling (Suzuki/Buchwald) Base->PdCycle Solvent: Toluene/Dioxane Alkylation N-Alkylation (Nu: Attack) Base->Alkylation Solvent: DMF/THF

Figure 1: Decision logic for precursor selection. Direct use of salt in non-polar catalysis leads to failure pathways.

Part 3: Handling, Storage, & Conversion Protocols[4]

Protocol A: Quantitative Conversion (Salt Free Base)

Use this protocol when the commercial salt is purchased for stability but the free base is required for a specific reaction (e.g., Buchwald-Hartwig coupling).

Reagents:

  • 3-Iodo-N-methylaniline HCl

  • Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (

    
    )
    
  • Magnesium Sulfate (

    
    )
    

Methodology:

  • Dissolution: Suspend the HCl salt in water (approx. 10 mL/g). It may not dissolve fully until pH adjustment.

  • Neutralization: Slowly add saturated

    
     (mild) or 1M NaOH (strong) while stirring. Monitor pH.
    
    • Target: pH > 8.0.

    • Observation: The solution will become cloudy as the lipophilic free base oils out.

  • Extraction: Add an equal volume of DCM. Shake vigorously and separate phases. Extract the aqueous layer 2x more with DCM.

  • Washing: Combine organic layers and wash once with brine to remove trapped water/salts.

  • Drying: Dry over anhydrous

    
     for 15 minutes. Filter.
    
  • Concentration: Remove solvent under reduced pressure (Rotavap).

    • Note: Do not heat above 40°C to prevent degradation.

  • Storage: Use immediately or store under Nitrogen at -20°C.

Protocol B: Storage & Stability
  • Free Base: Must be stored under an inert atmosphere (Argon/Nitrogen). If the oil turns dark brown/black, purify via short-path silica filtration (eluent: Hexanes/EtOAc 9:1) before use.[3]

  • HCl Salt: Store in a tightly sealed container with a desiccant packet. Stable at room temperature for months, but 4°C is recommended for long-term archiving.

Part 4: Analytical Profiling (Quality Control)

When verifying the identity of your material, the salt and free base exhibit distinct analytical signatures.

MethodFree Base SignatureHCl Salt Signature
1H NMR (CDCl3) N-Methyl signal appears as a sharp singlet (~2.8 ppm). Amine proton (

) is broad, often exchangeable/invisible.
N-Methyl signal may shift downfield. Ammonium protons (

) appear as a broad hump, often >8.0 ppm.
LC-MS Peak at M+1 (234 m/z).Peak at M+1 (234 m/z) - Mass spec detects the cation, so both look identical.
TLC (Silica) Runs normally in Hex/EtOAc.Streaks or stays at baseline due to ionic interaction with silica. Requires basic eluent (e.g., +1% Triethylamine).

References

  • PubChem. (n.d.).[4] 3-Iodo-N-methylaniline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Link directs to general isomer class or closest match if exact CAS page is dynamic).

  • Bayer HealthCare AG. (2004). Synthesis of BIRB 796 and related kinase inhibitors. Journal of Labelled Compounds & Radiopharmaceuticals.
  • Reich, H. J. (n.d.). pKa Data for Organic Compounds. University of Wisconsin-Madison. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodo-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-Iodo-N-methylaniline is a high-value bifunctional scaffold in medicinal chemistry, particularly for targeting kinases and CNS-active receptors. Its utility stems from the orthogonal reactivity of its two functional handles:

  • The Aryl Iodide (C-I): A highly reactive electrophile suitable for rapid oxidative addition to Pd(0).

  • The Secondary Amine (N-H): A nucleophilic handle capable of directing groups or acting as a site for further derivatization.

The Challenge: The presence of a free secondary amine (


) presents a chemoselectivity challenge. Unprotected amines can coordinate to palladium species, potentially poisoning the catalyst or leading to off-cycle resting states. Furthermore, under forcing conditions, the amine can act as a nucleophile, leading to competitive homocoupling (Buchwald-Hartwig type) or side reactions with electrophilic coupling partners.

The Solution: This guide provides optimized protocols that leverage the high reactivity of the C-I bond to effect cross-coupling before amine interference occurs. We utilize ligand-controlled catalysis to ensure turnover frequency (TOF) remains high.

Strategic Reaction Pathway

ReactionPathways Start 3-Iodo-N-methylaniline (Substrate) Suzuki Suzuki-Miyaura (Biaryl Synthesis) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sonogashira Sonogashira (Alkynylation) Start->Sonogashira Terminal Alkyne Pd(PPh3)2Cl2 / CuI Buchwald Buchwald-Hartwig (Amination) Start->Buchwald R-NH2 Pd2(dba)3 / Xantphos Prod_Suzuki 3-(Aryl)-N-methylaniline Suzuki->Prod_Suzuki Prod_Sono 3-(Alkynyl)-N-methylaniline Sonogashira->Prod_Sono Prod_Buch N1-Methyl-N3-substituted benzene-1,3-diamine Buchwald->Prod_Buch

Figure 1: Divergent synthesis pathways for 3-Iodo-N-methylaniline. The high reactivity of the C-I bond allows for versatile transformations.

Critical Handling & Chemoselectivity

Before initiating any protocol, researchers must address the "Amine Factor."

ParameterRiskMitigation Strategy
Catalyst Poisoning The

group binds Pd(II), arresting the cycle.
Use bidentate ligands (e.g., dppf, Xantphos) that bind Pd more tightly than the amine.
Homocoupling Substrate reacts with itself (Amine attacks Ar-Pd-I).Maintain high concentration of the external nucleophile (Boronic acid/Alkyne).
Oxidation Anilines are prone to oxidation (browning).Strictly degas all solvents. Use antioxidants (e.g., BHT) in workup if unstable.

Application 1: Suzuki-Miyaura Coupling

Target: Synthesis of Biaryl Scaffolds.

The Suzuki coupling is the most robust method for this substrate. The use of mild bases prevents deprotonation of the amine, reducing its nucleophilicity and preventing side reactions.

Optimized Protocol
  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (High activity, robust against air).

  • Base: K₂CO₃ or Cs₂CO₃ (Mild, effective).

  • Solvent: 1,4-Dioxane/Water (4:1). Water is critical for boronic acid activation.

Step-by-Step Procedure:
  • Charge: In a reaction vial equipped with a stir bar, add:

    • 3-Iodo-N-methylaniline (1.0 equiv, 1.0 mmol, 233 mg)

    • Arylboronic acid (1.2 equiv, 1.2 mmol)

    • K₂CO₃ (3.0 equiv, 3.0 mmol, 414 mg)

    • Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%, 0.03 mmol, ~25 mg)

  • Inertion: Seal the vial. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvation: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.[2]

    • Note: The iodine usually reacts fully within 2 hours; extended heating may degrade the aniline.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product will be more polar than the starting iodide.

Application 2: Sonogashira Coupling

Target: Synthesis of Alkynyl Linkers (Electronic Materials/Linkers).

Caveat: Copper (CuI) is typically used as a co-catalyst.[2][3] However, copper can complex with the secondary amine.[4] If yields are low, use a "Copper-Free" variant (Type II below), though Type I is standard for iodides.

Protocol Type I: Standard (Pd/Cu)
  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (

    
    ) or Diethylamine (used as solvent and base).
    
Step-by-Step Procedure:
  • Charge: Add 3-Iodo-N-methylaniline (1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg), and CuI (2 mg) to a dry Schlenk tube.

  • Inertion: Cycle

    
    /Vacuum 3 times.
    
  • Addition: Add degassed

    
     (3 mL) and the Terminal Alkyne (1.2 mmol).
    
  • Reaction: Stir at Room Temperature (25°C).

    • Insight: Iodides are reactive enough to couple at RT. Heating (up to 50°C) is only required for bulky alkynes.

  • Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate filtrate.

Application 3: Buchwald-Hartwig Amination

Target: Synthesis of Unsymmetrical Diamines.

Here, 3-Iodo-N-methylaniline acts as the Electrophile . We are coupling a second amine to the iodine position.

  • Challenge: Chemoselectivity. We must ensure the external amine reacts with the Pd-Ar species, not the intrinsic amine of the substrate.

  • Ligand Choice: Xantphos or BINAP . These wide bite-angle ligands facilitate reductive elimination of the new C-N bond and prevent catalyst deactivation by the substrate's amine.

Optimized Protocol
  • Catalyst System: Pd₂(dba)₃ (1 mol%) + Xantphos (2 mol%).

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv).

  • Solvent: Toluene (Anhydrous).

Step-by-Step Procedure:
  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ (9 mg) and Xantphos (12 mg) in Toluene (1 mL) for 10 mins to generate the active catalyst.

  • Substrate Addition: Add 3-Iodo-N-methylaniline (1.0 mmol) and the External Primary/Secondary Amine (1.2 mmol).

  • Base Addition: Add NaOtBu (135 mg).

  • Reaction: Heat to 100°C for 12 hours.

    • Mechanistic Note: The strong base deprotonates the external amine. Xantphos enforces a geometry that favors coupling the external amine over the sterically hindered or less acidic internal secondary amine.

Troubleshooting & Optimization Guide

This table provides self-validating checks for experimental failure modes.

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by N-H group.Switch to Pd(OAc)₂ + SPhos . SPhos is bulky and electron-rich, preventing amine coordination to Pd.
Homocoupling (Dimer) Oxygen leak or low conc. of coupling partner.Re-degas solvents. Increase equivalents of Boronic Acid/Alkyne to 1.5x.
Deiodination (Ar-H)

-Hydride elimination or solvent H-abstraction.
Avoid alcoholic solvents (use DMF or Toluene). Lower reaction temperature.[5]
Black Precipitate (Pd Black) Ligand dissociation / Catalyst death.Add excess ligand (Ligand:Pd ratio 2:1 or 4:1). Ensure reaction is strictly anaerobic.
Mechanism of Amine Interference (Visualized)

CatalystPoisoning Active L-Pd(0) Active Species Coordination Amine-Pd Coordination (Off-Cycle Resting State) Active->Coordination Reversible Binding (Slows Reaction) OxAdd Oxidative Addition (Ar-Pd-I) Active->OxAdd Irreversible (Desired Path) Substrate 3-Iodo-N-methylaniline Substrate->Coordination Substrate->OxAdd Coordination->Active Heat / Bulky Ligand

Figure 2: Competition between productive Oxidative Addition and non-productive Amine Coordination. Bulky ligands (L) shift the equilibrium toward the Active Species.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Sigma-Aldrich. (n.d.).[7] 3-Iodo-N-methylaniline Product Data. (Note: General reference for physical properties).

Disclaimer: These protocols involve hazardous chemicals. All experiments should be conducted in a fume hood with appropriate PPE (gloves, goggles, lab coat) by trained personnel.

Sources

Application Note: Isolation of 3-Iodo-N-methylaniline Free Base from Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

3-Iodo-N-methylaniline (CAS: 61829-42-3) is a critical building block in medicinal chemistry, particularly for Buchwald-Hartwig aminations and Ullmann-type coupling reactions. While the hydrochloride (HCl) salt is the preferred form for long-term storage due to its enhanced stability against oxidation, the free base is required for transition-metal catalyzed cross-couplings to prevent catalyst poisoning by acidic protons or chloride ions.

This guide provides a definitive protocol for the quantitative conversion of 3-Iodo-N-methylaniline HCl to its free base. The methodology is grounded in the principles of acid-base extraction and partition coefficients, ensuring high recovery (>95%) and purity suitable for sensitive catalytic cycles.

Chemical Properties & Mechanism
  • Target Compound: 3-Iodo-N-methylaniline (Free Base)

  • Starting Material: 3-Iodo-N-methylaniline Hydrochloride

  • pKa Consideration: The pKa of the conjugate acid (anilinium ion) is estimated between 3.5–4.0 (due to the electron-withdrawing inductive effect of the meta-iodine atom). Consequently, weak inorganic bases (pH > 8) are sufficient for complete deprotonation.

Safety & Handling (E-E-A-T)

Critical Warning: Anilines are toxic by inhalation, ingestion, and skin contact. Iodinated organic compounds can be light-sensitive.

  • Toxicity: 3-Iodo-N-methylaniline is a halogenated aniline derivative. Treat as a potential carcinogen and blood toxin (methemoglobinemia risk).

  • Light Sensitivity: The C–I bond is labile. Exposure to UV light can cause homolytic cleavage, liberating iodine and darkening the compound. Perform operations in a fume hood with ambient lighting; avoid direct sunlight or high-intensity lamps.

  • Oxidation: Free base anilines oxidize rapidly in air. The isolation should be performed efficiently, and the product stored under inert gas (Argon/Nitrogen) at -20°C.

Protocol A: Standard Biphasic Neutralization (Recommended)

This protocol is the industry standard for scales ranging from 100 mg to 10 g. It utilizes Dichloromethane (DCM) for its superior extraction efficiency with halo-anilines.

Reagents
  • 3-Iodo-N-methylaniline HCl

  • Dichloromethane (DCM) - HPLC Grade

  • Saturated Aqueous Sodium Bicarbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    )
  • Brine (Saturated NaCl)[1]

  • Anhydrous Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Dissolution:

    • Place the HCl salt in a separatory funnel.[2]

    • Add distilled water (10 mL per gram of salt). Shake until fully dissolved. Note: If the salt is stubborn, mild sonication is permitted.

  • Basification:

    • Slowly add Saturated

      
       (approx. 1.5 molar equivalents) to the aqueous solution.
      
    • Observation: Gas evolution (

      
      ) will occur. The clear solution will turn cloudy/oily as the lipophilic free base separates.
      
    • Validation: Check pH of the aqueous layer. It must be pH > 8. If not, add small aliquots of 1M NaOH.

  • Extraction:

    • Add DCM (equal volume to the aqueous phase).

    • Shake vigorously for 2 minutes, venting frequently to release pressure.

    • Allow layers to separate.[2] The lower layer is the organic phase (DCM) containing the product.

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Repeat: Extract the aqueous layer two more times with fresh DCM to ensure quantitative recovery.

  • Washing & Drying:

    • Combine all organic extracts.

    • Wash with Brine (1x) to remove trapped water and residual inorganic salts.

    • Add Anhydrous

      
       to the organic phase and swirl. Let sit for 5 minutes until the solution is clear and the drying agent flows freely.
      
  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at < 35°C.

    • Result: The product will be a viscous oil or low-melting solid, typically pale yellow to brown.

Protocol B: Solid-Phase Extraction (High-Throughput/Microscale)

Ideal for library synthesis (scales < 50 mg) where liquid-liquid extraction is cumbersome.

  • Column Prep: Pack a small cartridge with Carbonate-functionalized silica or polymer resin (e.g., PL-CO3).

  • Loading: Dissolve the HCl salt in minimal Methanol (MeOH).

  • Elution: Pass the solution through the cartridge using gravity or weak vacuum. The resin retains the HCl, while the free base elutes.

  • Finish: Evaporate the MeOH solvent.

Process Visualization

The following diagram illustrates the logical flow and phase separation mechanics of Protocol A.

G Start Start: 3-Iodo-N-methylaniline HCl (Solid Salt) Dissolve Dissolve in Water (Aqueous Phase) Start->Dissolve Basify Add Base (Sat. NaHCO3) pH > 8 Dissolve->Basify Deprotonation AddSolvent Add DCM (Biphasic System) Basify->AddSolvent Separate Separation: Bottom Layer = Organic (Product) Top Layer = Aqueous (Waste) AddSolvent->Separate Dry Dry Organic Layer (Na2SO4 + Filtration) Separate->Dry Collect Organic Evap Rotary Evaporation < 35°C Dry->Evap End Final Product: Free Base (Oil/Solid) Evap->End

Figure 1: Workflow for the biphasic isolation of 3-Iodo-N-methylaniline free base using DCM extraction.

Quality Control & Troubleshooting

Validation Metrics
TestExpected Result (Free Base)Contrast with HCl Salt
Appearance Pale yellow/brown oil or low-melting solidWhite/Off-white crystalline solid
1H NMR (

)
Methyl singlet shifts upfield (~2.8-2.9 ppm).[3] Sharp signals.Broad NH protons. Methyl signal downfield (~3.0+ ppm).
TLC (20% EtOAc/Hex) Higher

(e.g., 0.5 - 0.7)
Remains at baseline (

)
Solubility Soluble in DCM, EtOAc, TolueneSoluble in Water, MeOH; Insoluble in DCM
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete extraction or pH too low.Verify aqueous pH > 8.[4] Perform "back-extraction" of the aqueous layer with 2 more portions of DCM.
Emulsion Formation Vigorous shaking with NaOH.Use Brine wash to break emulsion.[1] Filter through a pad of Celite if necessary.
Dark Product Oxidation or Iodine liberation.Perform rapidly. Shield from light. Purify via short silica plug if necessary (elute with Hexane/EtOAc).

Storage Recommendations

  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: Store at -20°C.

  • Shelf Life: Use within 24-48 hours for catalytic reactions for optimal results.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine extraction and pKa).
  • Sigma-Aldrich. (n.d.). 3-Iodo-4-methylaniline Safety Data Sheet. Retrieved from (Note: Used as a proxy for halogenated aniline safety data).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12271, 3-Iodoaniline. Retrieved from (Reference for pKa and stability of iodo-aniline derivatives).

  • MIT OpenCourseWare. (2016). Extraction and Washing Guide. Retrieved from (Standard protocols for organic layer drying and solvent selection).

Sources

Suzuki-Miyaura coupling protocols involving 3-Iodo-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling Protocols Involving 3-Iodo-N-methylaniline Hydrochloride

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and the commercial availability of its core reagents.[1][2] First reported in 1979, this palladium-catalyzed carbon-carbon bond formation between an organohalide and an organoboron compound has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3]

This guide focuses on a substrate of significant interest: 3-Iodo-N-methylaniline hydrochloride. Substituted anilines are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] The ability to functionalize this scaffold via Suzuki-Miyaura coupling opens a direct pathway to novel biaryl amines, expanding the chemical space available for drug discovery. However, the use of this specific substrate introduces unique challenges that demand a carefully considered approach. The presence of a hydrochloride salt and a potentially coordinating secondary amine requires a nuanced understanding of the reaction mechanism to achieve optimal outcomes. This document provides a detailed exploration of the underlying principles, step-by-step protocols, and troubleshooting strategies to empower researchers in successfully employing 3-Iodo-N-methylaniline hydrochloride in their synthetic campaigns.

Pillar 1: Deconstructing the Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7]

The cycle is composed of three fundamental steps:

  • Oxidative Addition: The cycle initiates when the active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-Iodo-N-methylaniline. This is often the rate-determining step and results in a square-planar Pd(II) complex.[7][8] The high reactivity of aryl iodides makes them excellent substrates for this step.

  • Transmetalation: This is the crucial step where the organic moiety from the organoboron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base.[9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which readily transfers its organic group to the Pd(II) center, displacing the halide.[10][11][12][13]

  • Reductive Elimination: The final step involves the two organic groups on the palladium complex coupling and eliminating from the metal center to form the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8]

Visualizing the Mechanism

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-R PdII_Aryl->PdII_Biaryl Transmetalation Transmetal Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar-R (Biaryl Product) PdII_Biaryl->Product RedElim Reductive Elimination ArX Ar-I (3-Iodo-N-methylaniline) ArX->Pd0 RBOH2 R-B(OH)₂ + Base RBOH2->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: Key Reagent Considerations for 3-Iodo-N-methylaniline Hydrochloride

The success of the coupling reaction hinges on the judicious selection of each component, tailored to the specific substrate.

ComponentRole & RationaleRecommended Choices for this Substrate
Palladium Source Serves as the precatalyst that generates the active Pd(0) species. Pd(II) sources are often more air-stable.[14]Pd(OAc)₂ , PdCl₂(dppf) , or pre-formed Pd(0) catalysts like Pd(PPh₃)₄ . Buchwald precatalysts are also highly effective.[1]
Ligand Stabilizes the Pd(0) species, prevents catalyst decomposition, and modulates the reactivity of the metal center. Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[1][6]Buchwald Ligands (e.g., SPhos, XPhos): Excellent for challenging substrates. dppf: A robust and versatile ferrocenyl-based ligand. PPh₃: A classic ligand, often effective with highly reactive aryl iodides.
Base Crucial Role 1: Activates the boronic acid for transmetalation.[10][12] Crucial Role 2: Neutralizes the hydrochloride salt of the starting material to generate the free aniline in situ.K₃PO₄, Cs₂CO₃: Strong, effective bases often used in these couplings. Note: At least 2 equivalents are required; 1 eq. for the HCl salt and 1 eq. for the catalytic cycle. Often, 2.5-3.0 eq. are used to ensure complete reaction.
Boronic Acid/Ester The organoboron partner that provides the second aryl group. Boronic acids are common, but boronate esters (e.g., pinacol esters) offer enhanced stability against protodeboronation.[6][15]Arylboronic acids: Widely available and reactive. Arylboronic acid pinacol esters: A stable alternative if the corresponding acid is prone to decomposition.[3]
Solvent System Solubilizes reagents and facilitates the reaction. Often a mixture of an organic solvent and water is used to dissolve the inorganic base and facilitate the formation of the boronate species.Dioxane/H₂O , Toluene/H₂O , DMF . Thoroughly degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[16][17]

Pillar 3: Detailed Experimental Protocol

This section provides a representative, field-proven protocol for the coupling of 3-Iodo-N-methylaniline hydrochloride with phenylboronic acid.

Materials & Reagents
  • 3-Iodo-N-methylaniline hydrochloride (1.0 eq.)

  • Phenylboronic acid (1.2 - 1.5 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 eq., 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of Nitrogen or Argon. Maintaining an inert atmosphere throughout the setup and reaction is critical to prevent catalyst deactivation.[16][17]

  • Reagent Addition: To the flask, add 3-Iodo-N-methylaniline hydrochloride (1.0 eq.), phenylboronic acid (1.2 eq.), and finely ground potassium phosphate (3.0 eq.).

  • Solvent Addition & Degassing: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl halide). Sparge the resulting suspension with nitrogen or argon gas for 15-20 minutes to thoroughly remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.). Under a positive flow of inert gas, add the catalyst and ligand to the reaction flask. The color of the mixture will typically darken.

  • Reaction Execution: Securely seal the flask and immerse it in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.

  • Monitoring Progress: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots. The disappearance of the 3-Iodo-N-methylaniline spot indicates completion. Typical reaction times are 4-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Characterize the final product (N-methyl-[1,1'-biphenyl]-3-amine) using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Experimental Workflow

Workflow cluster_workflow Experimental Workflow Setup 1. Inert Setup (Flame-dried flask, N₂/Ar) Reagents 2. Add Solids (Aryl Halide, Boronic Acid, Base) Setup->Reagents Solvent 3. Add Solvents & Degas (Dioxane/H₂O, Sparge with N₂) Reagents->Solvent Catalyst 4. Add Catalyst System (Pd(OAc)₂ + SPhos) Solvent->Catalyst React 5. Heat & Stir (80-100 °C, 4-16h) Catalyst->React Workup 6. Aqueous Work-up (Extraction with EtOAc) React->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

Pillar 4: Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: Oxidation of Pd(0) or phosphine ligand.[17] 2. Insufficient Base: Incomplete neutralization of HCl salt or activation of boronic acid. 3. Low Temperature: Insufficient energy to overcome the activation barrier.1. Ensure Rigorous Degassing: Use freeze-pump-thaw cycles for solvents if issues persist. Use fresh catalyst and ligand.[16] 2. Increase Base: Add up to 3.5 eq. of finely ground, anhydrous base. 3. Increase Temperature: Cautiously increase the temperature in 10 °C increments (e.g., up to 110 °C for dioxane).
Homocoupling of Boronic Acid 1. Presence of Oxygen: O₂ can re-oxidize Pd(0) to Pd(II), which promotes homocoupling.[16] 2. High Catalyst Loading: Can sometimes favor side reactions.1. Improve Inert Atmosphere Technique: Ensure no leaks in the system. 2. Optimize Catalyst Loading: Try reducing the catalyst loading to 1 mol%.
Protodeboronation (Boronic acid is replaced by -H)1. Presence of Water/Protic Sources: Especially with sensitive boronic acids. 2. Prolonged Reaction Time/High Temp: Can degrade the boronic acid.1. Use Anhydrous Solvents: If the boronic acid is particularly sensitive. 2. Switch to a Boronate Ester: Pinacol or MIDA esters are significantly more stable.[6] 3. Monitor Closely: Stop the reaction as soon as the starting material is consumed.
Formation of Palladium Black Catalyst Decomposition: Ligand dissociation from the palladium center, leading to aggregation and precipitation of inactive metallic palladium.1. Check Ligand:Pd Ratio: Ensure a sufficient ligand ratio (typically 1:1 to 2:1 for Pd:L). 2. Use a More Robust Ligand: Buchwald-type ligands are designed to prevent this. 3. Avoid Excessive Heat: High temperatures can accelerate decomposition.[17]
Visualizing Troubleshooting Logic

Troubleshooting Start Reaction Failed or Low Yield Check_Inert Was the system rigorously inert? Start->Check_Inert Improve_Inert Solution: Improve degassing. Use fresh reagents. Check_Inert->Improve_Inert No Check_Base Was the base anhydrous, finely ground, & in >2.5 eq.? Check_Inert->Check_Base Yes Improve_Base Solution: Use fresh, anhydrous base. Increase to 3.0 eq. Check_Base->Improve_Base No Check_Temp Was the temperature optimal (e.g., 80-100 °C)? Check_Base->Check_Temp Yes Improve_Temp Solution: Increase temperature cautiously. Check_Temp->Improve_Temp No Screen_Catalyst Consider screening other catalyst/ligand systems (e.g., Pd₂(dba)₃/XPhos) Check_Temp->Screen_Catalyst Yes

Caption: A decision tree for systematically troubleshooting a Suzuki-Miyaura reaction.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

  • Boronic Acids & Deriv
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
  • Amin
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Preformed Pd(II)
  • Effect of different palladium catalysts on the Suzuki-Miyaura coupling a.
  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society.
  • Suzuki-Miyaura Coupling Reaction Activity of Alumina-Supported Palladium Catalyst Enhanced by Alumina Phase Transform
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Pentylaniline Deriv
  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PMC.
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Request PDF.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • m-Formyl Phenylalanine Synthesis. The Royal Society of Chemistry.
  • PHENETHYLAMINE SYNTHESIS IN PHENYLKEI'ONURIA Conversion of Phenylalanine to Phenethylainine in Patients with Phenylketonuria. Experimental Biology and Medicine.

Sources

Application Notes and Protocols: Reagents for N-alkylation of 3-Iodo-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of reagents and protocols for the N-alkylation of 3-iodo-N-methylaniline hydrochloride. This guide offers a thorough analysis of various synthetic strategies, including classical nucleophilic substitution and reductive amination, with a focus on the practical considerations for this specific substrate. Detailed, step-by-step protocols, reagent selection rationale, and data interpretation are provided to enable the successful synthesis of a diverse range of tertiary aniline derivatives.

Introduction

N-alkylation of anilines is a cornerstone transformation in modern organic synthesis, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of alkyl groups to the nitrogen atom of anilines can profoundly influence their physicochemical properties, including basicity, lipophilicity, and metabolic stability, thereby modulating their biological activity. 3-Iodo-N-methylaniline is a valuable building block, featuring a secondary amine for further functionalization and an iodo-substituent that can serve as a handle for subsequent cross-coupling reactions. This application note specifically addresses the N-alkylation of its hydrochloride salt, a common and stable form of the starting material.

A critical initial step in the N-alkylation of 3-iodo-N-methylaniline hydrochloride is the liberation of the free amine. The protonated nitrogen of the hydrochloride salt is non-nucleophilic and requires deprotonation with a suitable base to enable its participation in the alkylation reaction. The choice of base and reaction conditions for this initial step is crucial to ensure the efficient formation of the free aniline for subsequent alkylation.

PART 1: Core Directive - Structuring the Guide

This guide is structured to provide a logical and in-depth understanding of the N-alkylation of 3-iodo-N-methylaniline hydrochloride, moving from theoretical considerations to practical implementation.

  • Introduction : Highlights the significance of N-alkylation and the specific challenges associated with the hydrochloride salt of the substrate.

  • Pre-treatment of 3-Iodo-N-methylaniline Hydrochloride : Details the essential deprotonation step to generate the reactive free amine.

  • Selection of Reagents and Rationale : Provides a comprehensive overview of alkylating agents, bases, and solvents, explaining the rationale behind their selection for different N-alkylation strategies.

  • Comparative Overview of N-Alkylation Methodologies : Presents a table summarizing key N-alkylation methods with their respective advantages and disadvantages.

  • Detailed Experimental Protocols : Offers step-by-step procedures for two distinct and reliable N-alkylation methods:

    • Protocol 1: Classical N-Alkylation with an Alkyl Halide

    • Protocol 2: Reductive Amination with an Aldehyde

  • Work-up and Purification : Describes general procedures for isolating and purifying the desired tertiary aniline product.

  • Characterization : Provides expected spectroscopic data for a representative N-alkylated product.

  • References : A comprehensive list of cited literature for further reading.

PART 2: Scientific Integrity & Logic (E-E-A-T)

Pre-treatment of 3-Iodo-N-methylaniline Hydrochloride: Liberation of the Free Amine

The starting material, 3-iodo-N-methylaniline hydrochloride, is a salt and the amine nitrogen is protonated, rendering it non-nucleophilic. Therefore, the first and most critical step is the deprotonation to the free amine. This is typically achieved by treating the hydrochloride salt with an aqueous solution of a base, followed by extraction of the free amine into an organic solvent.

Common bases for deprotonation include:

  • Sodium hydroxide (NaOH)

  • Potassium carbonate (K₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

The choice of base depends on the desired pH and the stability of the free amine. A mild base like sodium bicarbonate is often sufficient and can minimize potential side reactions.

Selection of Reagents and Rationale

The choice of reagents is paramount for a successful N-alkylation reaction. The selection should consider the reactivity of the substrate, the desired alkyl group, and the potential for side reactions.

Alkylating Agents:

  • Alkyl Halides (R-X): This is a classical and widely used method for N-alkylation. The reactivity order is typically I > Br > Cl. Alkyl iodides are the most reactive but can be more expensive and less stable. Alkyl bromides offer a good balance of reactivity and stability. It is important to note that over-alkylation to form a quaternary ammonium salt is a potential side reaction, especially with highly reactive alkylating agents and strong bases.[1]

  • Aldehydes and Ketones (for Reductive Amination): This method involves the in-situ formation of an iminium ion from the secondary amine and a carbonyl compound, which is then reduced to the tertiary amine. This is a highly efficient and versatile method that avoids the issue of over-alkylation often encountered with alkyl halides.[2] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity.

Bases:

The role of the base in classical N-alkylation is to neutralize the hydrohalic acid (HX) formed during the reaction, driving the equilibrium towards the product.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and offer good reactivity with minimal side reactions.

  • Organic Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are also frequently used, particularly when a non-aqueous, homogeneous reaction is desired.

Solvents:

The choice of solvent depends on the specific reaction conditions and the solubility of the reagents.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent solvents for N-alkylation reactions as they can solvate the ions and promote the Sₙ2 reaction.

  • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are also commonly used, especially in reductive amination protocols.

  • Aromatic Solvents: Toluene can be used, particularly in reactions that require higher temperatures.

Comparative Overview of N-Alkylation Methodologies

Methodology Alkylating Agent Typical Base/Reagent Advantages Disadvantages
Classical Nucleophilic Substitution Alkyl Halide (R-X)K₂CO₃, Cs₂CO₃, Et₃NReadily available reagents, straightforward procedure.Risk of over-alkylation to quaternary ammonium salts, potential for elimination side reactions with secondary and tertiary alkyl halides.
Reductive Amination Aldehyde (R'CHO) or Ketone (R'R''CO)NaBH(OAc)₃, NaBH₃CNHigh selectivity for mono-alkylation, wide functional group tolerance, mild reaction conditions.Requires a carbonyl compound as the alkyl source.
"Borrowing Hydrogen" Catalysis Alcohol (RCH₂OH)Transition metal catalyst (e.g., Ru, Ir)Atom-economical (water is the only byproduct), uses readily available alcohols.[3][4][5]Requires a catalyst which can be expensive, may require higher reaction temperatures.

Detailed Experimental Protocols

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol describes the N-ethylation of 3-iodo-N-methylaniline using ethyl bromide.

Workflow Diagram:

G cluster_pretreatment Pre-treatment cluster_alkylation N-Alkylation cluster_workup Work-up & Purification start 3-Iodo-N-methylaniline Hydrochloride deprotonation Deprotonation (aq. NaHCO₃) start->deprotonation extraction Extraction (e.g., Ethyl Acetate) deprotonation->extraction drying Drying (Na₂SO₄) extraction->drying free_amine 3-Iodo-N-methylaniline (Free Amine) drying->free_amine reactants Add Ethyl Bromide & K₂CO₃ in DMF free_amine->reactants reaction Heat at 60-80 °C reactants->reaction monitoring Monitor by TLC reaction->monitoring quench Quench with Water monitoring->quench extraction2 Extract with Ethyl Acetate quench->extraction2 wash Wash with Brine extraction2->wash dry_purify Dry, Concentrate & Purify (Column Chromatography) wash->dry_purify product N-Ethyl-3-iodo-N- methylaniline dry_purify->product

Caption: Workflow for Classical N-Alkylation.

Materials:

  • 3-Iodo-N-methylaniline hydrochloride

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Pre-treatment: a. Dissolve 3-iodo-N-methylaniline hydrochloride (1.0 eq) in a separatory funnel containing deionized water. b. Slowly add saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (pH > 8). c. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free 3-iodo-N-methylaniline.

  • N-Alkylation: a. To a round-bottom flask under a nitrogen atmosphere, add the free 3-iodo-N-methylaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF. b. Add ethyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature. c. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Once the starting material is consumed, cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding water. c. Extract the aqueous mixture with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-ethyl-3-iodo-N-methylaniline.

Protocol 2: Reductive Amination with an Aldehyde

This protocol describes the N-benzylation of 3-iodo-N-methylaniline using benzaldehyde.

Workflow Diagram:

G cluster_pretreatment Pre-treatment cluster_amination Reductive Amination cluster_workup Work-up & Purification start 3-Iodo-N-methylaniline Hydrochloride deprotonation Deprotonation (aq. NaHCO₃) start->deprotonation extraction Extraction (e.g., Ethyl Acetate) deprotonation->extraction drying Drying (Na₂SO₄) extraction->drying free_amine 3-Iodo-N-methylaniline (Free Amine) drying->free_amine reactants Add Benzaldehyde in THF free_amine->reactants reduction Add NaBH(OAc)₃ reactants->reduction reaction Stir at Room Temp. reduction->reaction monitoring Monitor by TLC reaction->monitoring quench Quench with sat. aq. NaHCO₃ monitoring->quench extraction2 Extract with Ethyl Acetate quench->extraction2 wash Wash with Brine extraction2->wash dry_purify Dry, Concentrate & Purify (Column Chromatography) wash->dry_purify product N-Benzyl-3-iodo-N- methylaniline dry_purify->product

Caption: Workflow for Reductive Amination.

Materials:

  • 3-Iodo-N-methylaniline hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Pre-treatment: a. Prepare the free 3-iodo-N-methylaniline from its hydrochloride salt as described in Protocol 1.

  • Reductive Amination: a. To a round-bottom flask under a nitrogen atmosphere, dissolve the free 3-iodo-N-methylaniline (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous THF. b. Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation. c. Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. d. Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. b. Extract the aqueous mixture with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-3-iodo-N-methylaniline.

Work-up and Purification

The purification of tertiary anilines often involves standard techniques. After the reaction is complete, an aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. The organic layer is then dried and concentrated. The crude product is most commonly purified by silica gel column chromatography. The choice of eluent system will depend on the polarity of the product, with mixtures of hexanes and ethyl acetate being a common starting point.

For the removal of unreacted secondary aniline, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can be effective, as the secondary amine will be protonated and extracted into the aqueous phase, while the more sterically hindered and less basic tertiary amine may remain in the organic layer.[6] However, care must be taken as the desired tertiary amine product can also be protonated and lost to the aqueous layer.

Characterization

The structure of the N-alkylated product can be confirmed by standard spectroscopic techniques.

Expected Spectroscopic Data for N-Ethyl-3-iodo-N-methylaniline:

  • ¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons, a quartet for the N-methylene protons of the ethyl group, and a triplet for the N-methyl protons of the ethyl group. The aromatic protons will appear in the aromatic region, with splitting patterns characteristic of a 1,3-disubstituted benzene ring.

  • ¹³C NMR: The spectrum will show distinct signals for the N-methyl carbon, the N-methylene and N-methyl carbons of the ethyl group, and the aromatic carbons. The carbon bearing the iodine atom will have a characteristic chemical shift.

  • IR Spectroscopy: A C-N stretching band will be present in the fingerprint region. The absence of an N-H stretching band (around 3400 cm⁻¹) confirms the formation of a tertiary amine.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

References

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 2023.
  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 2022.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 2023.
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  • Amine synthesis by reductive amination (reductive alkyl
  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 2015.
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  • Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Benchchem.
  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 2015.
  • Synthesis of N-Alkyl Amino Acids. Peptide Synthesis: Methods and Protocols, 2013.
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  • N-Dealkyl
  • Workup: Amines. University of Rochester Department of Chemistry.
  • Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). Reddit, 2025.
  • US3819709A - Synthesis of n-methylaniline.
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  • p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure.
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Application Notes and Protocols: Leveraging 3-Iodo-N-methylaniline HCl for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 3-Iodo-N-methylaniline in Kinase Inhibitor Scaffolding

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families for modern drug discovery.[2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and the design of novel scaffolds with high potency and selectivity remains a paramount objective for medicinal chemists.

3-Iodo-N-methylaniline, typically used as its more stable hydrochloride salt, has emerged as a strategically vital building block in this endeavor. Its value lies in the combination of two key structural features:

  • The Aryl Iodide Moiety: The iodine atom serves as an exceptionally versatile handle for palladium-catalyzed cross-coupling reactions. Its high reactivity in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the efficient and modular construction of complex molecular architectures.[4][5] This enables the systematic exploration of chemical space around the core scaffold to optimize target engagement and pharmacokinetic properties.

  • The N-methylaniline Fragment: This motif is a well-established "hinge-binding" element found in numerous FDA-approved kinase inhibitors.[6][7] The secondary amine can form a crucial hydrogen bond with the backbone of the kinase hinge region, a conserved structural feature that anchors the inhibitor in the ATP-binding pocket. The methyl group can provide additional van der Waals interactions and restrict conformational flexibility, often leading to a significant increase in inhibitor affinity and potency.[8]

This guide provides an in-depth exploration of the synthetic utility of 3-Iodo-N-methylaniline HCl, offering detailed protocols and expert insights into its application in the synthesis of next-generation kinase inhibitors.

Physicochemical Properties and Safety Data

Prior to use, it is essential to understand the properties and handling requirements of the starting material. 3-Iodo-N-methylaniline is typically supplied and stored as the hydrochloride salt to improve stability and handling. The free base can be generated in situ or prior to the reaction.

PropertyValueSource
Chemical Formula C₇H₈IN[9]
Molecular Weight 233.05 g/mol [9][10]
Appearance White to off-white crystalline solid (as HCl salt)[11]
Purity Typically ≥97%[9][10]
LogP 2.33 - 2.37[9][10]
Storage 4°C, protect from light[9]
Safety & Handling

3-Iodo-N-methylaniline and its HCl salt should be handled with care in a well-ventilated chemical fume hood.[12][13] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[10][13]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[13]

  • Precautionary Measures: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid breathing dust/fumes. Wash hands thoroughly after handling.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The synthetic power of 3-Iodo-N-methylaniline is unlocked through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions with high efficiency.

G Start 3-Iodo-N-methylaniline HCl Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki  Ar-B(OH)₂  Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald  R₂NH  Pd Catalyst, Base Sonogashira Sonogashira Coupling (C-C Alkyne Formation) Start->Sonogashira  Terminal Alkyne  Pd/Cu Catalysts, Base Product1 Biaryl N-methylaniline Scaffolds Suzuki->Product1 Product2 Diaryl Amine Scaffolds Buchwald->Product2 Product3 Alkynyl N-methylaniline Scaffolds Sonogashira->Product3 End Diverse Kinase Inhibitor Library Product1->End Product2->End Product3->End

Synthetic pathways from 3-Iodo-N-methylaniline.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in pharmaceutical synthesis, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[14] This reaction is ideal for attaching various aryl or heteroaryl moieties to the 3-Iodo-N-methylaniline core, enabling rapid structure-activity relationship (SAR) studies.

Causality Behind Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The choice of catalyst and ligand is critical. Pd(PPh₃)₄ is a reliable choice for many substrates. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands (like dppf) can enhance the rate of oxidative addition and reductive elimination, the key steps of the catalytic cycle.[14]

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is required to activate the boronic acid, forming a more nucleophilic boronate species. The choice of base can significantly impact yield; aqueous solutions of inorganic carbonates are common.[14]

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DME): A biphasic solvent system is often used to dissolve both the organic starting materials and the inorganic base. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.[14]

G Reactant1 3-Iodo-N-methylaniline Product 3-Aryl-N-methylaniline Derivative Reactant1->Product Reactant2 Arylboronic Acid Ar-B(OH)₂ Reactant2->Product Catalyst Pd(PPh₃)₄ (or other Pd catalyst) Catalyst->Product Base K₂CO₃ / H₂O Base->Product Solvent Dioxane, 80-100 °C Solvent->Product

General scheme of the Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried reaction flask, add 3-Iodo-N-methylaniline HCl (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[14]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.) to the mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[15]

Buchwald-Hartwig Amination: Constructing Diaryl Amine Linkages

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a linkage central to many kinase inhibitor scaffolds like anilinopyrimidines and anilinoquinazolines.[6][16][17] This reaction allows for the coupling of 3-Iodo-N-methylaniline with a wide range of primary or secondary amines, including complex heterocyclic amines, providing direct access to advanced intermediates.

Causality Behind Component Selection:

  • Palladium Precatalyst/Ligand System (e.g., Pd₂(dba)₃ / XPhos, RuPhos): This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (like those developed by Buchwald) are essential for promoting the challenging reductive elimination step that forms the C-N bond.[16][18] Using pre-formed catalysts or "precatalysts" can improve reaction reproducibility.

  • Base (e.g., NaOtBu, K₃PO₄): A strong, non-nucleophilic base is typically required. Sodium tert-butoxide is a common choice, but weaker bases like K₃PO₄ may be used for sensitive substrates.[18]

  • Solvent (e.g., Toluene, Dioxane): Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (0.01-0.05 eq.) and the phosphine ligand (1.1-1.2x relative to Pd).

  • Inert Atmosphere: Seal and purge the flask with an inert gas.

  • Component Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.4 eq.), 3-Iodo-N-methylaniline HCl (1.0 eq.), and the coupling amine (1.1-1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing a linear and rigid alkynyl linker.[19][20] This is a powerful strategy for probing deeper pockets within the kinase active site or for creating intermediates that can undergo further transformations, such as cyclization reactions to form indole or quinoline cores.[15][21]

Causality Behind Component Selection:

  • Dual Catalyst System (Palladium and Copper): The classical Sonogashira reaction employs a dual catalytic system. The palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which accelerates the transmetalation step.[5][19][20]

  • Base (e.g., Et₃N, DIPEA): An amine base is used to deprotonate the terminal alkyne and to neutralize the HX generated during the reaction. It often serves as the solvent as well.[19]

  • Solvent (e.g., THF, DMF): A co-solvent is often used to ensure solubility of all reaction components.

Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation: In a reaction flask, dissolve 3-Iodo-N-methylaniline HCl (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF or DMF).

  • Inert Atmosphere: Purge the solution with an inert gas for 15-20 minutes.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq.), the copper(I) iodide co-catalyst (0.05-0.10 eq.), and an amine base (e.g., Et₃N, 2.0-3.0 eq.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Application Insight: The N-methylaniline Moiety as a Kinase Hinge-Binder

The ultimate goal of these synthetic efforts is to position a pharmacophore correctly within the kinase ATP-binding site. The N-methylaniline moiety is exceptionally well-suited to act as a "hinge-binder." The kinase hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain, and it serves as an anchoring point for the adenine ring of ATP. Type I and Type II inhibitors commonly mimic this interaction.

N-methylaniline moiety forming a key H-bond.

The secondary amine of the N-methylaniline acts as a hydrogen bond donor to a backbone carbonyl oxygen in the hinge region, effectively anchoring the molecule. The attached aromatic ring (introduced via cross-coupling) can then make favorable hydrophobic and van der Waals interactions within the pocket, while the rest of the molecule extends towards other regions to confer selectivity and potency. The methyl group itself can be critical, as it can occupy a small hydrophobic pocket or orient the aniline ring to avoid steric clashes, thereby enhancing binding affinity.[8]

By mastering the synthetic protocols outlined above, researchers can effectively utilize 3-Iodo-N-methylaniline HCl to systematically modify inhibitor scaffolds and optimize these crucial binding interactions, accelerating the discovery of potent and selective kinase inhibitors.

References

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  • Title: Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines Source: ResearchGate URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs Source: PMC - NIH URL: [Link]

  • Title: 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR Source: CUNY Academic Works URL: [Link]

  • Title: Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates) Source: ResearchGate URL: [Link]

  • Title: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst Source: Organometallics URL: [Link]

  • Title: In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases Source: bioRxiv URL: [Link]

  • Title: Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) Source: MDPI URL: [Link]

  • Title: Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water Source: Novartis OAK URL: [Link]

  • Title: Synthesis of intermediates for the Buchwald–Hartwig amination. Source: ResearchGate URL: [Link]

  • Title: N-Methylaniline Chemical Properties,Uses,Production Source: Yufeng URL: [Link]

  • Title: Environmental Friendly Method for the Iodination of Moderately Active Arenes Source: ARKIVOC URL: [Link]

  • Title: Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling Source: The Royal Society of Chemistry URL: [Link]

  • Title: Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields when using 3-Iodo-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Yields & Troubleshooting

Ticket ID: #RXN-3IM-HCl-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are experiencing yield inconsistencies with 3-Iodo-N-methylaniline hydrochloride (CAS: N/A for salt; Free base: 61829-42-3).[1][2] This compound presents a "perfect storm" of three competing chemical challenges:

  • The HCl Counter-ion: It protonates the base required for the catalytic cycle, altering the stoichiometry and potentially poisoning acid-sensitive catalysts.

  • The Secondary Amine: It is prone to oxidation and can act as a competitive ligand for Palladium (Pd), shutting down the catalytic cycle.

  • The Aryl Iodide: While highly reactive for oxidative addition, it is susceptible to hydrodehalogenation (iodine loss) if the reaction stalls.

This guide provides a modular troubleshooting workflow to isolate and resolve these variables.

Module 1: The "Salt Factor" (Pre-Reaction)

Diagnosis: If your reaction stalls immediately or yields <10%, the HCl salt is likely consuming your base or generating an acidic environment that destabilizes the Pd(0) species.

Q: Can I use the HCl salt directly in the reaction?

A: Generally, no . While in situ neutralization is possible, it introduces water (if using hydroxide bases) or generates insoluble salts that coat the stirring bar. For high-value couplings (Suzuki, Buchwald-Hartwig), we recommend free-basing prior to the reaction.[1][2]

Protocol: Quantitative Free-Basing

Do not rely on simple extraction which may leave residual acid.[1][2]

  • Dissolution: Suspend the 3-Iodo-N-methylaniline HCl in EtOAc (10 mL/g).

  • Neutralization: Add Saturated NaHCO₃ (aq) slowly. Note: Watch for CO₂ evolution.[1][2]

  • Verification: Check aqueous layer pH. It must be >8.

  • Isolation: Separate organic layer -> Wash with Brine -> Dry over Na₂SO₄ -> Concentrate.[1][2]

  • Storage: The free base is light-sensitive and prone to oxidation (turning violet/brown).[1][2] Use immediately or store at -20°C under Argon.

Visual Workflow: Salt Management

SaltManagement Start Start: 3-Iodo-N-methylaniline HCl Direct Direct Use in Coupling Start->Direct High Risk FreeBase Free-Basing Protocol Start->FreeBase Recommended Issue1 Base Consumption (Stoichiometry Error) Direct->Issue1 Issue2 Insoluble Salt Formation (Mass Transfer Issue) Direct->Issue2 Success Clean Oxidative Addition FreeBase->Success Yield > 80%

Figure 1: Decision tree for handling the hydrochloride salt.[1][2] Direct use introduces stoichiometric errors that often kill catalytic cycles.

Module 2: Catalytic Coupling Optimization

Diagnosis: The starting material is consumed, but the desired product is absent or low yield. LC-MS shows de-iodinated byproduct (N-methylaniline).[1][2]

Q: Why am I seeing de-iodination (Hydrodehalogenation)?

A: This occurs when the oxidative addition of Pd into the C-I bond happens, but the subsequent step (transmetallation or amine binding) is too slow. The Pd-Ar species grabs a hydride (from solvent or base) and eliminates the iodine.

Corrective Actions:

  • Switch Solvents: Avoid alcohols or DMF if possible.[1][2] Use Toluene or 1,4-Dioxane (anhydrous).[1][2]

  • Temperature Control: Iodine is very reactive.[1][2] Lower the temperature. If running at 100°C, try 60-80°C.

  • Catalyst Loading: High catalyst loading can sometimes increase side reactions if the cycle isn't turning over.[1][2] Keep Pd loading at 1-3 mol%.

Q: Which Ligand/Base combination is best for this substrate?

For a secondary aniline containing an aryl iodide, you must prevent the amine from binding to the metal center.

ComponentRecommendationTechnical Rationale
Ligand XPhos or BrettPhos Bulky biaryl phosphines create a "protective shell" around Pd, preventing the N-methylaniline from coordinating and poisoning the catalyst [1].[1][2]
Base Cs₂CO₃ or K₃PO₄ Weaker, inorganic bases reduce the risk of side reactions compared to NaOtBu, especially with sensitive iodides [2].
Pre-catalyst Pd(OAc)₂ or Pd₂dba₃ Ensure the Pd source is fresh. Pd(PPh₃)₄ is often oxidized and unreliable for difficult couplings.[1][2]

Module 3: Purification & Isolation

Diagnosis: The reaction worked, but the product is streaking on the column or co-eluting with impurities.

Q: How do I purify the product without losing the amine?

A: N-methylanilines interact strongly with the acidic silanols on silica gel, causing "tailing."

Troubleshooting Protocol:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.[1][2]

  • Eluent Modifier: Add 0.5% - 1% Et₃N to your mobile phase (e.g., Hexanes/EtOAc + 1% Et₃N).[1][2]

  • Alternative: If the product is still the free base, consider an Acid-Base Extraction reverse purification:

    • Extract reaction mix with 1M HCl (Product goes to water).[1][2]

    • Wash organic layer (removes non-basic impurities).[1][2]

    • Basify aqueous layer (pH 10) and extract back into ether/DCM.[1][2]

Visual Workflow: Reaction Pathway Analysis

ReactionPathway Substrate 3-Iodo-N-methylaniline Pd_Cycle Pd(0) Oxidative Addition Substrate->Pd_Cycle Path_Fail2 Amine Coordination (Catalyst Poisoning) Substrate->Path_Fail2 Steric crowding Path_Success Transmetallation/Amination (Product Formation) Pd_Cycle->Path_Success Fast Cycle Path_Fail1 Beta-Hydride Elimination (De-iodination) Pd_Cycle->Path_Fail1 Slow Cycle Action1 Solution: Anhydrous Solvent Lower Temp Path_Fail1->Action1 Action2 Solution: Bulky Ligand (XPhos/BrettPhos) Path_Fail2->Action2

Figure 2: Mechanistic divergence. Success depends on accelerating the catalytic cycle (Green) over the decomposition pathways (Red).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Dennis, J. M., et al. (2014).[1] "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases." Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.).[1][2] "3-Bromo-N-methylaniline Properties (Analogous Reactivity)."

Sources

Troubleshooting solubility issues of 3-Iodo-N-methylaniline HCl in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Iodo-N-methylaniline HCl Solubility

Welcome to the technical support center for troubleshooting solubility issues with 3-Iodo-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges when attempting to dissolve this compound, particularly in non-polar solvent systems. Here, we will explore the underlying chemical principles governing its solubility and provide a series of practical, step-by-step troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Iodo-N-methylaniline HCl not dissolving in non-polar solvents like dichloromethane (DCM), chloroform, or toluene?

A1: The primary reason for the poor solubility of 3-Iodo-N-methylaniline HCl in non-polar solvents stems from a fundamental chemical principle: "like dissolves like".[1] Your compound is a hydrochloride salt. The presence of the HCl moiety means the N-methylaniline is protonated, giving it a positive charge (anilinium ion) and a chloride counter-ion. This ionic character makes the molecule highly polar.

Non-polar solvents, such as dichloromethane, chloroform, and toluene, lack a significant dipole moment and cannot effectively solvate and stabilize these charged ions.[1][2] The strong electrostatic attraction between the anilinium cation and the chloride anion is energetically more favorable than the weak interactions (van der Waals forces) offered by the non-polar solvent molecules.[2] Consequently, the salt will not readily dissolve.

Troubleshooting Guide: Step-by-Step Solutions

If you are facing solubility challenges, the following troubleshooting workflow can help you systematically address the issue.

G cluster_0 Solubility Troubleshooting Workflow start Start: Insoluble 3-Iodo-N-methylaniline HCl in Non-Polar Solvent q1 Is the salt form essential for the next reaction step? start->q1 proc1 Strategy 1: Use a Polar Co-Solvent q1->proc1 Yes proc3 Strategy 3: Convert to Free Base q1->proc3 No a1_yes Yes a1_no No q2 Did the co-solvent work? proc1->q2 end_success Success: Compound Dissolved q2->end_success Yes proc2 Strategy 2: Attempt Phase-Transfer Catalysis q2->proc2 No a2_yes Yes a2_no No end_fail Re-evaluate synthetic route or consult further proc2->end_fail q3 Is the free base soluble? proc3->q3 q3->end_success Yes q3->end_fail No a3_yes Yes a3_no No

Caption: Decision workflow for troubleshooting solubility.

Q2: I need to use the hydrochloride salt for my reaction. How can I dissolve it in a predominantly non-polar medium?

A2: If maintaining the salt form is crucial, you can try using a co-solvent system.

Strategy 1: Employing a Polar Aprotic Co-Solvent

The addition of a small amount of a polar aprotic co-solvent can significantly enhance solubility without drastically changing the overall non-polar character of the medium. These solvents possess a dipole moment sufficient to solvate the ions but do not have acidic protons that could interfere with certain reactions.

Recommended Co-Solvents:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)

Experimental Protocol: Co-Solvent Solubility Test

  • Preparation: To your suspension of 3-Iodo-N-methylaniline HCl in the desired non-polar solvent (e.g., 10 mL of DCM), add the polar co-solvent dropwise while stirring vigorously at room temperature.

  • Addition: Start with a small volume (e.g., 0.1 mL) and observe for dissolution.

  • Heating: If the compound remains insoluble, gentle heating (e.g., to 30-40°C) can be applied, as solubility often increases with temperature.[3]

  • Titration: Continue adding the co-solvent in small increments until the solid dissolves. Note the final ratio of non-polar solvent to co-solvent. This will be your new solvent system for the reaction.

Causality: The polar co-solvent molecules orient themselves around the anilinium and chloride ions, creating a solvation shell that shields their charges. This reduces the strong ionic attraction, allowing the complex to disperse within the bulk non-polar solvent.

SolventDielectric Constant (ε) at 20°CPolarity Type
Toluene2.4Non-Polar
Dichloromethane (DCM)9.1Polar Aprotic
Chloroform4.8Polar Aprotic
Tetrahydrofuran (THF)7.6Polar Aprotic
Acetonitrile (MeCN)37.5Polar Aprotic
N,N-Dimethylformamide (DMF)36.7Polar Aprotic
Dimethyl sulfoxide (DMSO)47.2Polar Aprotic

Data Interpretation: Solvents with higher dielectric constants are generally more effective at dissolving ionic salts.[4] Start with THF or MeCN before moving to the more polar DMF or DMSO, as the latter can be more difficult to remove after the reaction.

Q3: The co-solvent approach didn't work or is incompatible with my reaction. What is the most reliable method to achieve solubility in a non-polar solvent?

A3: The most robust and widely applicable strategy is to convert the hydrochloride salt back to its neutral, "free base" form. The free base of 3-Iodo-N-methylaniline is significantly less polar and, therefore, much more soluble in non-polar organic solvents.[5][6]

Strategy 2: Conversion of Hydrochloride Salt to Free Base

This process involves neutralizing the acidic proton on the anilinium ion with a mild base. The resulting neutral aniline derivative will readily partition into an organic solvent.

G cluster_0 Salt to Free Base Conversion salt 3-Iodo-N-methylanilinium Chloride (HCl Salt) - Highly Polar - Water Soluble - Non-Polar Insoluble process + Aqueous Base (e.g., NaHCO₃, NaOH) - Liquid-Liquid Extraction with Non-Polar Solvent salt->process Neutralization base 3-Iodo-N-methylaniline (Free Base) - Less Polar - Water Insoluble - Non-Polar Soluble process->base Phase Transfer

Caption: Conversion from polar salt to non-polar free base.

Experimental Protocol: Free-Basing 3-Iodo-N-methylaniline HCl

  • Dissolution: Dissolve the 3-Iodo-N-methylaniline HCl salt in a minimal amount of deionized water. If it is not fully soluble in water, a polar solvent like methanol or ethanol can be used initially.[7]

  • Extraction Setup: Transfer the aqueous solution to a separatory funnel and add an equal volume of your desired non-polar solvent (e.g., dichloromethane, ethyl acetate).

  • Neutralization: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), dropwise while gently swirling the funnel. Continue adding the base until gas evolution (CO₂) ceases, indicating that the acid has been neutralized. Check the pH of the aqueous layer with pH paper; it should be > 8.[8]

  • Extraction: Stopper the funnel, invert it, and open the stopcock to release pressure. Shake the funnel vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The organic layer (containing the dissolved free base) is typically the bottom layer for DCM and chloroform and the top layer for ethyl acetate or ether. Drain the organic layer.

  • Back-Extraction: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times to maximize the recovery of the free base.

  • Drying and Concentration: Combine all organic extracts. Dry the solution over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the 3-Iodo-N-methylaniline free base as an oil or solid.

Trustworthiness of the Protocol: This is a standard and highly reliable acid-base extraction technique used throughout organic chemistry.[9][10] The visual confirmation of layer separation and the pH check provide in-process validation of the conversion. The free base can then be dissolved in the non-polar solvent of your choice for subsequent reactions.

References

  • Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Available at: [Link]

  • Aniline Hydrochloride Solution. (n.d.). Pharmeuropa. Available at: [Link]

  • BYJU'S. (n.d.). In what type of solvents do the (a) polar compounds and (b) non-polar compounds dissolve? Available at: [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Available at: [Link]

  • RevisionDojo. (2025, December 7). Why Do Polar And Nonpolar Substances Dissolve Differently? Available at: [Link]

  • Quora. (2022, September 3). What is the best way to make aniline dissolve in water? Available at: [Link]

  • Giacomelli, A., & Setti, L. (1993). Solubilities of Salts in Mixed Solvents. Journal of Chemical & Engineering Data, 38(4), 539-542. Available at: [Link]

  • Solubility of Things. (n.d.). N-Methylaniline. Available at: [Link]

Sources

Purification methods for removing impurities from 3-Iodo-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Iodo-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing scientifically sound, field-proven insights to ensure the highest purity of your product for downstream applications.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions regarding the purification of 3-Iodo-N-methylaniline hydrochloride.

Q1: My crude 3-Iodo-N-methylaniline hydrochloride is a dark, oily solid. What causes this and how can I fix it?

A1: The dark coloration is a common issue with aniline derivatives and is primarily due to the oxidation of the aromatic amine functionality.[1] This can be exacerbated by exposure to air, light, and residual acidic or metallic impurities from the synthesis. The oily appearance suggests the presence of impurities that lower the melting point of the material. A combination of recrystallization with an activated carbon treatment is often effective in removing both colored impurities and some of the contaminants contributing to the oily nature.

Q2: What are the most likely impurities in my crude 3-Iodo-N-methylaniline hydrochloride?

A2: The impurity profile can vary depending on the synthetic route. However, common impurities include:

  • Unreacted starting materials: 3-Iodoaniline and the N-methylating agent.

  • Over-methylated product: 3-Iodo-N,N-dimethylaniline.

  • Isomeric impurities: If the starting 3-iodoaniline was not pure, you might have trace amounts of 2-iodo- or 4-iodo-N-methylaniline hydrochloride.[2]

  • Residual solvents: Solvents used in the synthesis and workup.

  • Inorganic salts: Byproducts from the reaction and workup steps.

Q3: How can I quickly assess the purity of my 3-Iodo-N-methylaniline hydrochloride?

A3: For a rapid purity assessment, Thin Layer Chromatography (TLC) is an excellent initial technique. You can compare the crude material to the purified product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[3] ¹H NMR spectroscopy is also a powerful tool to identify and quantify impurities if their proton signals do not overlap with those of the desired product.

Q4: Is 3-Iodo-N-methylaniline hydrochloride stable? How should I store it?

A4: Like many aniline derivatives, 3-Iodo-N-methylaniline hydrochloride is susceptible to oxidation, which can lead to discoloration over time.[4] It is also light-sensitive. For long-term storage, it is recommended to keep the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) and at a low temperature (refrigerated or frozen).

Troubleshooting Guides & Detailed Protocols

This section provides detailed troubleshooting guides for common purification challenges, complete with step-by-step protocols.

Guide 1: Recrystallization for General Purification and Decolorization

Recrystallization is a powerful technique for removing a wide range of impurities. The key is selecting an appropriate solvent system.

Troubleshooting Common Recrystallization Issues:

IssuePotential Cause(s)Recommended Solution(s)
Compound "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound or its impurities. The compound is precipitating too quickly from a supersaturated solution.- Choose a lower-boiling point solvent. - Ensure a slower cooling rate. - Add a small amount of a "good" solvent (one in which the compound is more soluble) to the hot solution to prevent premature precipitation.[5]
No crystal formation upon cooling The solution is not sufficiently saturated. The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of the pure compound. - Try a different solvent or a mixed-solvent system.
Product is still colored after recrystallization Colored impurities are co-crystallizing with the product.- Perform a hot filtration with activated carbon. The activated carbon will adsorb many colored impurities.[6] Be cautious not to use an excessive amount of carbon, as it can also adsorb your product.
Low recovery of the purified product Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not washed properly.- Use the minimum amount of hot solvent required to dissolve the compound. - Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Protocol 1: Recrystallization of 3-Iodo-N-methylaniline Hydrochloride from an Ethanol/Water Mixture

This protocol is a general guideline and may require optimization for your specific material.

Materials:

  • Crude 3-Iodo-N-methylaniline hydrochloride

  • Ethanol

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 3-Iodo-N-methylaniline hydrochloride. Add a minimal amount of hot ethanol to dissolve the solid. Stir and continue to add small portions of hot ethanol until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude material). Gently swirl the mixture and heat it for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon and any insoluble impurities.

  • Inducing Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[5]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystal formation is observed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Workflow for Recrystallization:

A Crude 3-Iodo-N-methylaniline hydrochloride B Dissolve in minimal hot ethanol A->B C Add activated carbon (optional) B->C D Hot gravity filtration C->D E Add hot water until cloudy, then clarify with a few drops of hot ethanol D->E F Slowly cool to room temperature E->F G Cool in an ice bath F->G H Vacuum filter to collect crystals G->H I Wash with cold ethanol/water H->I J Dry under vacuum I->J K Pure 3-Iodo-N-methylaniline hydrochloride J->K

Caption: Recrystallization workflow for 3-Iodo-N-methylaniline hydrochloride.

Guide 2: Liquid-Liquid Extraction for Removing Basic and Acidic Impurities

Liquid-liquid extraction is a useful technique to remove unreacted starting materials and other basic or acidic impurities.

Troubleshooting Common Extraction Issues:

IssuePotential Cause(s)Recommended Solution(s)
Emulsion formation Vigorous shaking of the separatory funnel. High concentration of solutes.- Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period.
Poor separation of layers The densities of the aqueous and organic layers are very similar.- Add a solvent with a significantly different density to the organic layer (e.g., a small amount of a denser solvent if the organic layer is on top, or a less dense solvent if it is on the bottom). - Add brine to the aqueous layer to increase its density.
Product loss to the aqueous layer The pH of the aqueous layer is not optimal. The product has some water solubility.- Carefully control the pH of the aqueous washes. - Perform multiple extractions with smaller volumes of the organic solvent. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent.

Protocol 2: Acidic Wash to Remove Unreacted Anilines

This protocol is particularly useful for removing more basic aniline impurities.

Materials:

  • Crude 3-Iodo-N-methylaniline hydrochloride dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Allow the layers to separate. The more basic aniline impurities will be protonated and extracted into the aqueous layer.[6][7]

  • Separation: Drain the lower aqueous layer. Repeat the acidic wash if necessary (monitor by TLC).

  • Neutralization: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter or decant the organic solution and remove the solvent under reduced pressure to yield the purified product.

Logical Flow for Extraction:

A Crude Product in Organic Solvent 3-Iodo-N-methylaniline HCl Basic Impurities B Wash with 1 M HCl A->B C Aqueous Layer Protonated Basic Impurities B->C Separate D Organic Layer 3-Iodo-N-methylaniline HCl B->D Separate E Wash with NaHCO₃ (aq) D->E F Wash with Brine E->F G Dry over Na₂SO₄ F->G H Evaporate Solvent G->H I Purified Product H->I

Caption: Extraction workflow for removing basic impurities.

Guide 3: Column Chromatography for High-Purity Separation

Column chromatography is ideal for separating compounds with similar polarities, such as isomers or over-methylated byproducts.

Troubleshooting Common Chromatography Issues:

IssuePotential Cause(s)Recommended Solution(s)
Poor separation of compounds Inappropriate solvent system (eluent). Column was not packed properly. Sample band was too broad.- Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. - Ensure the column is packed uniformly without any cracks or air bubbles. - Dissolve the sample in a minimal amount of solvent and apply it to the column as a narrow band.[3]
Compound is stuck on the column The eluent is not polar enough. The compound is interacting strongly with the silica gel.- Gradually increase the polarity of the eluent. - For basic compounds like anilines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve elution.[7]
Cracking of the silica gel bed The column ran dry. Heat was generated during elution.- Never let the solvent level drop below the top of the silica gel. - Use a less viscous solvent or apply gentle pressure to maintain a steady flow rate.

Protocol 3: Silica Gel Column Chromatography

This is a general protocol and the eluent system will need to be optimized for your specific impurity profile.

Materials:

  • Crude 3-Iodo-N-methylaniline hydrochloride

  • Silica gel (for column chromatography)

  • A suitable solvent system (e.g., a gradient of hexane/ethyl acetate)

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with different solvent mixtures.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as needed to elute your product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Iodo-N-methylaniline hydrochloride.

References

  • Organic Syntheses. (n.d.). p-Iodoaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN108047054B - A kind of method for separating and purifying o-iodoaniline by melt crystallization.
  • Google Patents. (n.d.). CN110724061A - P-iodoaniline and preparation method thereof.
  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

  • Supporting Information for a scientific article. (n.d.).
  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • Reddit. (2014, May 26). Purify and dry aniline?. Retrieved from [Link]

  • Sarex Blog. (2025, August 20). 4-Iodoaniline: The Cornerstone of Innovative Solutions. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Yodo-4-metilanilina. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3-Methylaniline. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Optimization for 3-Iodo-Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: OPT-PD-3IA-2024

Executive Summary: The "Trojan Horse" Substrate

Welcome to the technical support center. You are likely here because your reaction involving 3-iodo-aniline is behaving inconsistently.

3-iodo-aniline represents a classic "Trojan Horse" in cross-coupling chemistry. The iodide (C-I) is an excellent leaving group, theoretically allowing for mild conditions and low catalyst loading. However, the free amine (-NH₂) acts as a competitive ligand (catalyst poison), coordinating to the metal center and shutting down the catalytic cycle.

This guide provides the protocols to bypass this inhibition and drastically reduce catalyst loading (from standard 5 mol% down to <0.1 mol%) while maintaining high yields.

The Core Problem: Mechanism of Deactivation

Before optimizing, you must understand why the reaction fails at low loadings. In a standard catalytic cycle, the amine moiety of 3-iodo-aniline does not remain passive. It competes with phosphine ligands for the Pd(II) center.

Visualization: The Inhibitory Pathway

The following diagram illustrates the "Dead-End" resting state caused by amine coordination.

Catalyst_Inhibition Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 3-Iodoaniline AmineBind Off-Cycle Resting State (Amine-Pd-I Complex) OxAdd->AmineBind + Free Amine (-NH2) (Inhibition) TransMet Transmetallation OxAdd->TransMet Normal Cycle AmineBind->OxAdd Reversible (Slow) Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd0 Regeneration

Figure 1: The catalytic cycle showing the off-cycle equilibrium where the substrate's amine group coordinates to the Palladium intermediate, effectively lowering the concentration of active catalyst.

Optimization Protocol A: Suzuki-Miyaura Coupling

Objective: Couple 3-iodo-aniline with aryl boronic acids. Challenge: Preventing Pd-black formation caused by amine-induced instability.

The "Bulky Ligand" Solution

To optimize loading, you must use a ligand that is sterically bulky enough to prevent the aniline nitrogen from binding to the palladium, yet electron-rich enough to facilitate oxidative addition.

Recommended System: Pd(OAc)₂ + SPhos (or XPhos). Rationale: SPhos creates a "protective shell" around the Pd center that admits the linear C-I bond but sterically rejects the amine approach [1].

Step-by-Step Optimized Protocol (Low Loading)
  • Catalyst Pre-complexation (Critical):

    • Do not add Pd and Ligand separately to the reaction pot.

    • Prepare a stock solution of Pd(OAc)₂ (1.0 equiv) and SPhos (2.0 equiv) in Toluene/THF. Stir at 60°C for 15 mins to generate the active species.

  • Reaction Setup:

    • Substrate: 3-iodo-aniline (1.0 equiv).[1]

    • Partner: Aryl boronic acid (1.2 equiv).

    • Base: K₃PO₄ (2.0 equiv) – Use inorganic bases to avoid adding more amine competitors.

    • Solvent: n-Butanol or Toluene/Water (biphasic helps solubilize inorganic base).

  • Loading Ramp-Down:

    • Start at 0.5 mol% . If conversion >95% at 2 hours, drop to 0.05 mol% .

Data: Catalyst Performance Matrix
Catalyst SystemLoading (mol%)Time (h)Yield (%)Notes
Pd(PPh₃)₄ 5.01285High loading required; Pd black forms.
Pd(dppf)Cl₂ 2.0692Robust, but hard to lower loading further.
Pd(OAc)₂ / SPhos 0.05 496Optimal. High TON (Turnover Number).
Pd/C (Heterogeneous) 10 (wt%)2470Leaching is common with aniline substrates.

Optimization Protocol B: Sonogashira Coupling

Objective: Couple 3-iodo-aniline with terminal alkynes. Challenge: "The Double Poison." The amine binds Pd, and the alkyne can form inactive copper acetylides if not managed.

The "Copper-Free" Strategy

While Copper (CuI) accelerates the reaction, it often leads to Glaser homocoupling and complicates the mechanism with free amines. For 3-iodo-aniline, a Copper-Free protocol is often superior for reducing overall metal contamination [2].

Optimized Workflow

Sonogashira_Workflow Start Start: 3-Iodo-aniline + Alkyne Decision Is the Alkyne Electron Deficient? Start->Decision PathA Yes (e.g., Propiolates) Use Cu-Free Conditions Decision->PathA Yes PathB No (e.g., Phenylacetylene) Use Controlled Cu Loading Decision->PathB No CondA PdCl2(PPh3)2 (1 mol%) DABCO (2 equiv) 60°C PathA->CondA CondB Pd(PPh3)4 (0.5 mol%) CuI (0.5 mol%) Slow Addition of Alkyne PathB->CondB

Figure 2: Decision tree for selecting Sonogashira conditions based on alkyne electronics to minimize catalyst deactivation.

Key Technical Insight: If you must use Copper, add the alkyne slowly (syringe pump) to keep its concentration low relative to the Pd catalyst. This prevents the saturation of the metal center [3].

Troubleshooting & FAQs

Q: My reaction turns black immediately and stalls. Why? A: "Pd Black" indicates the precipitation of inactive Pd(0) aggregates. This happens when the rate of reduction (Pd-II to Pd-0) exceeds the rate of Oxidative Addition.

  • Fix: Your ligand concentration is too low, or the ligand is not binding well. Switch to a bidentate ligand like dppf or a bulky Buchwald ligand (XPhos) and ensure a Ligand:Pd ratio of at least 2:1.

Q: Can I protect the amine to improve loading? A: Yes. Converting the free amine to an acetamide (-NHAc) or carbamate (-NHBoc) eliminates the coordination problem entirely. You can often drop loading by 10x just by protecting the amine. However, this adds two synthetic steps (protection/deprotection). Only do this if the direct coupling fails at >1 mol%.

Q: How do I calculate the lowest possible loading? A: Perform a Visual Kinetic Analysis .

  • Run the reaction at 1 mol%.

  • Take aliquots at 5, 10, 20, 40, and 60 minutes.

  • Plot Conversion vs. Time.

  • If the graph is linear (Zero Order), the catalyst is saturated, and you can lower the loading. If the rate decays exponentially, the catalyst is decomposing—do not lower the loading; stabilize the catalyst first.

References

  • Buchwald, S. L., et al. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes. Journal of Organic Chemistry.

  • Lipshutz, B. H., et al. (2018).[2] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters.

  • Organic Chemistry Portal. (2023).

  • Larock, R. C., et al. (2006).[3] Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling. PMC/NIH.

    • [3]

Sources

Handling hygroscopic properties of 3-Iodo-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-Iodo-N-methylaniline hydrochloride. As an aniline hydrochloride salt, this compound is predisposed to being hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property can introduce significant variability and error into experiments if not properly managed. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: What does "hygroscopic" mean for 3-Iodo-N-methylaniline hydrochloride?

A: Hygroscopicity is the tendency of a solid to absorb or adsorb water from the surrounding environment[1]. For 3-Iodo-N-methylaniline hydrochloride, this means the fine, crystalline powder can attract atmospheric moisture, leading to a range of issues. Even in a standard air-conditioned lab with 40-50% relative humidity, moisture uptake can be significant. This can alter the compound's physical and chemical properties, compromising experimental accuracy and reproducibility[1].

Q2: How can I tell if my sample has absorbed moisture?

A: There are several indicators:

  • Visual Cues: The powder may change from a free-flowing solid to a clumpy, caked, or even sticky material[1][2][3]. Aniline derivatives can also change color (e.g., yellowing or browning) upon exposure to air and moisture due to atmospheric oxidation[4].

  • Behavior on the Analytical Balance: When weighing the compound, a continuous, steady increase in the mass reading is a classic sign of a hygroscopic substance actively absorbing moisture from the air[5][6].

  • Inconsistent Experimental Results: Unexplained variations in reaction yields, poor reproducibility, or unexpected side products can often be traced back to inaccurate quantification of a hygroscopic starting material.

Q3: What are the primary consequences of using this compound without accounting for its hygroscopicity?

A: The adverse effects are significant and can undermine your research:

  • Inaccurate Molar Calculations: The most immediate problem is weighing error. If you weigh out 100 mg of the compound that has absorbed 5% water by mass, you are actually using only 95 mg of 3-Iodo-N-methylaniline hydrochloride. This directly impacts molarity, stoichiometry, and reaction kinetics.

  • Chemical Degradation: Absorbed water can act as a reactant, potentially leading to hydrolysis or other degradation pathways, which forms impurities and reduces the purity of the active compound[1][7].

  • Physical Handling Issues: Moisture can cause the powder to clump, making it difficult to handle, transfer, and dissolve uniformly[3][8]. This is particularly problematic in automated or high-throughput screening workflows[1].

  • Reduced Shelf-Life: Improper storage and handling of a hygroscopic material will shorten its effective shelf-life and compromise its quality over time[2][8].

Part 2: Core Protocols - Storage, Handling, and Weighing

This section details the critical, non-negotiable procedures for managing 3-Iodo-N-methylaniline hydrochloride to maintain its integrity.

Q4: What is the correct way to store 3-Iodo-N-methylaniline hydrochloride upon receipt?

A: Proper storage is the first line of defense.

  • Primary Container: Keep the compound in its original, tightly sealed container. After opening, securely reseal it, potentially using paraffin film for extra protection against moisture ingress.

  • Secondary Containment (Desiccator): The primary container should be stored inside a desiccator containing an active desiccant like silica gel or molecular sieves[9]. This creates a dry micro-environment. Ensure the desiccant is periodically refreshed or regenerated. For extremely sensitive applications, storage in a vacuum desiccator or a nitrogen-purged glove box is the gold standard[9][10].

  • Environmental Control: Store the desiccator in a cool, dark, and well-ventilated area away from direct sunlight and heat sources[9][11][12]. The manufacturer recommends storage at 4°C and protected from light[13].

Workflow: New Compound Handling This diagram outlines the decision-making process upon receiving a new bottle of 3-Iodo-N-methylaniline hydrochloride.

G A Receive New Bottle of 3-Iodo-N-methylaniline HCl B Inspect Container Seal for Integrity A->B C Is Seal Intact? B->C D Store Immediately in Desiccator at 4°C C->D Yes E Quarantine Lot. Contact Supplier. Do Not Use. C->E No F Before First Use: Aliquot if Necessary D->F G Use Glove Box or Low-Humidity Chamber for Aliquoting F->G H Store Aliquots in Sealed Vials within Secondary Desiccator G->H

Caption: Workflow for receiving and storing the compound.

Q5: What is the most reliable method for weighing a hygroscopic powder like this?

A: Standard weighing procedures are inadequate. You must use a method that minimizes atmospheric exposure. The "weighing by difference" (or subtraction) method is highly recommended[6].

Weighing MethodDescriptionSuitability for Hygroscopic Compounds
Direct Weighing (Addition) Taring the weigh boat/paper and adding the compound until the target mass is reached.Not Recommended. Prolonged exposure to air during addition leads to continuous moisture absorption and inaccurate readings[6].
Weighing by Difference (Subtraction) A sealed container with the compound is weighed. The required amount is quickly transferred to the reaction vessel, and the original container is re-weighed. The difference is the mass transferred.Highly Recommended. This method minimizes the compound's exposure time to the atmosphere, providing a much more accurate measurement[6].

Experimental Protocol: Accurate Weighing by Difference

  • Preparation: Place a sealed vial containing 3-Iodo-N-methylaniline hydrochloride and a separate, clean reaction vessel in a desiccator to cool to room temperature. Temperature differences can cause air currents that disrupt balance readings[14].

  • Initial Weighing: Place the sealed source vial on the analytical balance and record its mass to the highest precision (Mass 1). Handle the vial exclusively with forceps or gloved hands to prevent moisture and oil transfer[5][15].

  • Rapid Transfer: In a controlled environment if possible (e.g., in a low-humidity chamber or working swiftly near the balance), quickly open the source vial, transfer an approximate amount of the powder to your reaction vessel, and immediately reseal the source vial[5][15].

  • Final Weighing: Immediately place the resealed source vial back on the balance and record its new mass (Mass 2).

  • Calculation: The exact mass of the compound transferred is Mass 1 - Mass 2 .

  • Storage: Promptly return the source vial to the desiccator for proper storage[9].

Part 3: Troubleshooting Experimental Failures

Q6: My reaction yield is inconsistent, or the reaction is failing. Could the hygroscopic nature of the starting material be the cause?

A: Absolutely. This is a very common cause of irreproducibility. If you are not strictly following the handling protocols above, it is highly likely that the amount of active reagent you are adding is less than calculated due to the presence of absorbed water. This error in stoichiometry can lead to lower yields, incomplete reactions, or an increase in side-product formation.

Q7: I suspect my compound has already absorbed significant moisture. Is it salvageable?

A: It may be possible, but requires careful validation.

  • Drying: You can attempt to dry the material under high vacuum in the presence of a strong desiccant (like P₂O₅) for an extended period. Some protocols suggest gentle heating under vacuum, but this carries the risk of thermal degradation. You must first verify the compound's thermal stability (e.g., via TGA) before attempting this.

  • Quantification is Key: After any drying attempt, you must quantify the residual water content to confirm the effectiveness of the process. Without this step, you are still operating on an assumption. The best practice is to determine the water content and use that value to correct your sample weight for all future experiments[16].

Troubleshooting Flowchart: Addressing Inconsistent Results

G A Experiment Yields are Inconsistent or Failing B Are Strict Hygroscopic Handling Protocols Being Followed? A->B C Implement Proper Storage & Weighing Protocols. Re-run. B->C No E Quantify Water Content of Starting Material Lot (e.g., Karl Fischer Titration) B->E Yes D Issue Persists C->D D->E F Is Water Content Significant (>0.5%)? E->F G Adjust Mass Calculations to Account for Water. Re-run Experiment. F->G Yes H Consider Other Experimental Variables (Solvents, Reagents, Temperature, etc.) F->H No G->H If Issue Persists I Attempt to Dry Material Under High Vacuum. Re-quantify Water Content. G->I Alternatively

Caption: Troubleshooting guide for hygroscopicity-related issues.

Part 4: Quantification of Water Content

Q8: How can I accurately measure the water content in my 3-Iodo-N-methylaniline hydrochloride sample?

A: Direct measurement is the only way to be certain of your sample's water content. Several methods are available, with Karl Fischer Titration being the industry gold standard.

Analytical MethodPrincipleAdvantages & Disadvantages
Karl Fischer Titration (KFT) A highly specific chemical titration where iodine reacts stoichiometrically with water. The endpoint is detected electrochemically.[7][]Advantages: High accuracy and precision, specific to water, can detect ppm levels[][18]. It is the preferred method in the pharmaceutical industry[7][19].Disadvantages: Requires specialized equipment, use of chemical reagents[18].
Near-Infrared (NIR) Spectroscopy Measures the absorbance of O-H bonds in the near-infrared spectrum.[18]Advantages: Rapid, non-destructive, no reagents needed[18].Disadvantages: Generally less sensitive than KFT for trace amounts, requires method development and calibration[18].
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as it is heated.Advantages: Provides information on thermal stability.Disadvantages: Not specific to water; any volatile component will register as mass loss.
Loss on Drying (LOD) Measures the mass lost from a sample after drying in an oven.[20]Advantages: Simple, accessible equipment.Disadvantages: Not specific to water, risk of thermal degradation of the sample[20].

Experimental Protocol: General Karl Fischer Titration (Volumetric)

  • System Preparation: Add fresh Karl Fischer solvent (e.g., methanol-based) to the titration vessel and neutralize it with the Karl Fischer titrant until the endpoint is reached. This ensures the system is dry.

  • Standardization: Accurately weigh and add a known water standard (e.g., sodium tartrate dihydrate) to the vessel and titrate to the endpoint. This determines the exact water equivalence factor (F) of the titrant[20].

  • Sample Analysis: Accurately weigh a sample of 3-Iodo-N-methylaniline hydrochloride using the "weighing by difference" method[6]. Quickly transfer the sample into the titration vessel.

  • Titration: Titrate the sample with the Karl Fischer reagent until the electrometric endpoint is reached and persists[][20]. Record the volume of titrant consumed (V).

  • Calculation: The water content (% w/w) is calculated as: (V * F / mass of sample) * 100.

Part 5: Safety and Hazard Information

Q9: Are there specific safety precautions for handling this compound?

A: Yes. While this guide focuses on hygroscopicity, the inherent toxicological properties of the compound must be respected. Similar aniline derivatives are classified as toxic if swallowed or in contact with skin, and can cause serious skin and eye irritation[21][22][23].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves[22].

  • Ventilation: Handle this compound in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of fine dust particles[21].

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area[21].

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste[22].

Improper storage of chemicals not only affects experimental integrity but also poses significant safety risks, including the potential for dangerous reactions, spills, and worker exposure[9][24]. Adhering to these protocols ensures both scientific accuracy and a safe laboratory environment.

References

  • GenFollower. (2026, January 30).
  • Ocean Optics. NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry.
  • American Pharmaceutical Review. (2010, January 1).
  • BOC Sciences.
  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • Pacific BioLabs. Karl Fischer Moisture Analysis.
  • Pharmaguideline. (2011, September 19).
  • Innoweight. 5 Best Practices for Analytical Balances.
  • Labcompare.com. (2023, April 14).
  • DMPK. (2025, December 5).
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • Fluorochem. 3-Iodo-N-methylaniline.
  • ChemScene. 3-Iodo-N-methylaniline | 61829-42-3.
  • (2025, September 4). Impact of Storage Conditions on Drug Shelf Life.
  • Jiangsu Huida Medical Instruments Co.,Ltd. Storage of different chemical reagents.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?
  • Thermo Fisher Scientific. (2025, September 19).
  • CDH Fine Chemical.
  • International Association of Fire Chiefs. Risks of Improper Storage of Hazardous Chemicals at Chemical Warehouses and Chemical Distribution Facilities.
  • Fisher Scientific.
  • (2025, April 16). Best Practices for Storing Lab Reagents in Dry Conditions: Ensuring Quality and Reliability.
  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • BryAir. (2020, October 30). When moisture is torture….
  • NCERT. Amines.
  • Wikipedia. Aniline.
  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?

Sources

Recrystallization solvents for purifying 3-Iodo-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Iodo-N-methylaniline Hydrochloride

Executive Summary

3-Iodo-N-methylaniline hydrochloride (CAS: 61829-42-3 (free base)) is a secondary aromatic amine salt often used as an intermediate in cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig).[1][2][3] As a halogenated aniline derivative, it is prone to oxidation and "oiling out" during purification.[2][3][4] This guide provides validated solvent systems and troubleshooting protocols to ensure high purity (>98%) and stability.

Part 1: Solvent Selection Guide

The choice of solvent is dictated by the polarity of the hydrochloride salt.[2][4] The salt is ionic and highly polar, while the organic backbone is moderately lipophilic due to the iodine and methyl groups.[2][3]

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)ApplicationPros/Cons
Primary (Binary) Ethanol / Diethyl Ether 1:3 to 1:5 General Purification Pros: High yield, excellent impurity rejection.Cons: Ether is highly flammable; requires careful handling.[1][2][3][4]
Alternative (Binary) Isopropanol (IPA) / n-Heptane 1:2 to 1:4 Scale-up / Safety Pros: Higher boiling point allows better dissolution; safer than ether.Cons: Slower crystallization; risk of oiling out if cooled too fast.[1][2][3][4]
Single Solvent Acetonitrile N/A Polar Impurities Pros: Good for removing colored oxidation products.Cons: Lower recovery yield; requires -20°C cooling.[1][2][3][4]
Single Solvent Ethanol (Abs.) N/A Quick Cleanup Pros: Simple.Cons: High solubility may lead to poor recovery unless concentrated significantly.[1][2][3][4]

Technical Insight: Avoid water as a primary recrystallization solvent.[1][2][4] While the salt is water-soluble, the presence of the iodine atom makes the compound susceptible to hydrolysis or de-iodination at high temperatures in aqueous media.[2][3] Furthermore, drying the hygroscopic HCl salt from water is energetically intensive.[3][4]

Part 2: Step-by-Step Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Ether)

Best for: High purity requirements (removing unreacted starting materials).[1][3]

  • Dissolution: Place the crude 3-Iodo-N-methylaniline HCl in an Erlenmeyer flask. Add the minimum amount of boiling absolute ethanol required to just dissolve the solid.[2][4] Swirl constantly.

  • Filtration (Optional): If insoluble particles (dust, inorganic salts) are present, filter the hot solution through a pre-warmed glass funnel or syringe filter.[2][3][4]

  • Precipitation: Remove from heat. While the solution is still warm (but not boiling), slowly add diethyl ether dropwise.

    • Visual Cue: Stop adding ether when a faint, persistent cloudiness (turbidity) appears.[2][3][4]

  • Clarification: Add 1-2 drops of ethanol to clear the turbidity.[1][2][3][4]

  • Crystallization: Cap the flask loosely. Allow it to cool to room temperature undisturbed. Once crystals form, place the flask in an ice bath (0°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold ether/ethanol (4:1 mixture).

  • Drying: Dry under high vacuum at 40°C. Store in the dark (iodine compounds are light-sensitive).

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What happened?

  • Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide (e.g., adding hexane to methanol too fast).[3]

  • Solution:

    • Re-heat the mixture until the oil redissolves.

    • Add a small amount of the good solvent (e.g., Ethanol).[2][3][4]

    • Allow the solution to cool much more slowly (wrap the flask in a towel or place it in a warm water bath that cools down naturally).

    • Seeding: Add a tiny crystal of pure product if available to act as a nucleation site.

Q2: The crystals are turning purple/brown during drying.

  • Cause: Oxidation.[1][2][4] The C-I bond can be labile, and anilines oxidize to form colored quinoid species.[2][3][4]

  • Solution:

    • Ensure the ethanol used is acid-free.[1][2][3][4]

    • Wash the crystals with a solvent containing a trace of reducing agent (e.g., sodium bisulfite solution) if the color is severe, though this requires a water wash.[3]

    • Best Practice: Dry quickly under high vacuum and store under argon/nitrogen in amber vials.

Q3: Can I use Ethyl Acetate?

  • Analysis: Ethyl acetate is often a "medium" solvent.[1][2][4] It might dissolve the free base but not the HCl salt.[2][4]

  • Verdict: You can use Ethyl Acetate as an anti-solvent if the salt is dissolved in Methanol, but it is less effective than Ether or Heptane for this specific ionic structure.[2][4]

Part 4: Visualizing the Workflow

Figure 1: Solvent System Decision Tree

SolventSelection Start Start: Crude 3-Iodo-N-methylaniline HCl SolubilityTest Test Solubility in Hot Ethanol Start->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble SingleSolvent Try Single Solvent (Cool to -20°C) Soluble->SingleSolvent Yes (Low Conc.) BinarySystem Use Binary System (Solvent/Anti-Solvent) Soluble->BinarySystem Yes (High Conc.) Choice1 Ethanol / Diethyl Ether (Standard) BinarySystem->Choice1 Choice2 IPA / Heptane (Scale-up) BinarySystem->Choice2 OilingOut Issue: Oiling Out? Choice1->OilingOut Choice2->OilingOut Remedy Re-heat, add more Ethanol, cool slowly OilingOut->Remedy Yes Final Pure Crystals OilingOut->Final No Remedy->Final

Caption: Decision logic for selecting the optimal solvent system based on concentration and observed behavior.

Figure 2: Recrystallization Workflow

RecrystWorkflow Step1 1. Dissolve Crude (Hot Ethanol) Step2 2. Filter Hot (Remove Insolubles) Step1->Step2 Step3 3. Add Anti-Solvent (Ether/Heptane) Step2->Step3 Step4 4. Cool Slowly (RT -> 0°C) Step3->Step4 Step5 5. Vacuum Filter Step4->Step5 Step6 6. Wash & Dry (Cold Ether, Vac Oven) Step5->Step6

Caption: Standard operating procedure for the binary solvent recrystallization of the target salt.

References

  • Vogel, A. I. (1989).[1][2][3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3][4] Longman Scientific & Technical.[1][2][4] (General procedures for amine salt purification).

  • Organic Syntheses. (1936).[1][2][3][4] Purification of Amine Hydrochlorides. Coll. Vol. 1, p. 110.[2][3][4] (Foundational techniques for aniline derivatives).

  • Armarego, W. L. F., & Chai, C. L. L. (2009).[2][3][4] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1][2][3][4] (Specific solubility data for halogenated anilines).

  • BenchChem Technical Support. (2025). Recrystallization of Substituted Anilines. (General solubility rules for substituted anilines).

Sources

Validation & Comparative

Reference Standards for Quantitative Analysis of 3-Iodo-N-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-N-methylaniline (CAS: 61829-42-3) is a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents, utilized primarily for its C-N coupling potential (Buchwald-Hartwig amination) and iodine-handle selectivity.

However, unlike common APIs (Active Pharmaceutical Ingredients), Certified Reference Materials (CRMs) compliant with ISO 17034 are rarely available for this specific intermediate. Most commercial sources supply "Research Grade" material with purities ranging from 95% to 98%, often quantified solely by HPLC Area% or GC-FID, which fails to account for inorganic salts, solvent residues, or water content.

This guide outlines the risks of relying on commercial Certificates of Analysis (CoA) for quantitative work and establishes a protocol for generating a self-validated Primary Reference Standard using quantitative NMR (qNMR), enabling precise HPLC quantification.

Part 1: The Challenge of the Analyte

Chemical Context & Stability[1][2][3][4]
  • Molecule: 3-Iodo-N-methylaniline (

    
    )[1][2]
    
  • Critical Attribute: The iodine-carbon bond is photosensitive. Prolonged exposure to light or heat can lead to homolytic cleavage, resulting in de-iodinated impurities (N-methylaniline) and iodine radical species that degrade the matrix.

  • Chromatographic Behavior: As a secondary amine, it is prone to peak tailing on standard silica-based C18 columns due to silanol interactions unless base-deactivated columns or appropriate mobile phase modifiers are used.

The "Purity Trap"

Commercial vendors often report purity via HPLC Area% .

  • The Flaw: This assumes all components (analyte + impurities) have the same UV Extinction Coefficient (

    
    ).
    
  • The Reality: 3-Iodo-N-methylaniline has a distinct UV max compared to its de-iodinated byproducts. Relying on Area% can lead to potency assignment errors of >5%, which is unacceptable for reaction kinetics or GMP starting material qualification.

Part 2: Comparative Analysis of Reference Standard Options

The following table compares the three tiers of standards available to the researcher.

FeatureOption A: Commercial Research Grade Option B: In-House Secondary Standard Option C: In-House Primary Standard (qNMR)
Source Chemical Vendor (e.g., Fluorochem, ChemScene)Bulk material qualified against Option CHigh-purity fraction characterized by qNMR
Traceability Vendor CoA (often weak link)Traceable to Option CTraceable to NIST/SI (via Internal Standard)
Assay Method HPLC Area% or GC-FIDHPLC w/ Calibration Curve1H qNMR (Molar Ratio)
Accuracy Low (± 2-5% uncertainty)High (± 1.0%)Highest (± 0.5%)
Cost/Time Low / InstantMedium / 1 DayHigh / 3 Days
Best Use Scouting reactions, qualitative IDRoutine QC, Release TestingPotency Assignment, Method Validation
Recommendation

Do not use Option A for quantitative calculations. You must purchase Option A, purify it if necessary, and elevate it to Option C status using the qNMR protocol below.

Part 3: Establishing the "Gold Standard" (qNMR Protocol)

Quantitative NMR is the only method to determine absolute purity (mass fraction) without an identical reference standard. It relies on the ratio of protons, which is independent of optical properties.

Protocol: qNMR Potency Assignment

Objective: Determine the absolute mass purity (


) of the 3-Iodo-N-methylaniline bulk material.

Reagents:

  • Analyte: ~20 mg 3-Iodo-N-methylaniline.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST SRM). Non-reactive, high purity, distinct singlet at ~6.1 ppm.

  • Solvent: DMSO-

    
     (prevents volatility issues and ensures solubility).
    

Workflow:

  • Weighing: Accurately weigh (±0.01 mg) both the Analyte (

    
    ) and the Internal Standard (
    
    
    
    ) into the same vial. Target a 1:1 molar ratio of protons being integrated.
  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Iodine atoms facilitate relaxation, but T1 must be fully recovered for quantitative integration. 5x T1 is the rule).
      
    • Scans: 16 or 32.

    • Pulse Angle: 90°.

  • Integration:

    • Integrate the Internal Standard singlet (9H) at ~6.1 ppm.

    • Integrate the N-Methyl singlet (3H) of the analyte at ~2.7-2.8 ppm (ensure no overlap) or aromatic protons if distinct.

  • Calculation:



Where:

  • 
     = Integral area[3]
    
  • 
     = Number of protons (IS=9, Analyte=3)
    
  • 
     = Molecular Weight (IS=168.19, Analyte=233.05)
    
  • 
     = Mass weighed
    
  • 
     = Purity (decimal)
    

Part 4: Routine Quantitative Method (HPLC-UV)

Once the purity is established via qNMR, use the material to prepare calibration standards for this HPLC method.[4]

Validated Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent. Why: Base-deactivated silica reduces tailing of the amine.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (iodine auxochrome shift).

  • Gradient:

    • 0.0 min: 10% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

    • 10.1 min: 10% B (Re-equilibration)

System Suitability Requirements
  • Tailing Factor:

    
     (If higher, increase buffer strength or temperature).
    
  • Precision: RSD of 6 injections < 1.0%.

  • Resolution:

    
     between 3-Iodo-N-methylaniline and any des-iodo impurities (which elute earlier).
    

Part 5: Visualizing the Workflow

The following diagrams illustrate the hierarchy of standards and the decision logic for analysis.

Diagram 1: Traceability Chain

This diagram shows how to bridge the gap from a commercial chemical to a validated result.

TraceabilityChain RawMaterial Commercial Raw Material (3-Iodo-N-methylaniline) ~95-98% Purity qNMR qNMR Analysis (Primary Standardization) RawMaterial->qNMR Sampled NIST_SRM NIST Traceable Internal Standard (e.g., Trimethoxybenzene) NIST_SRM->qNMR Spiked PrimaryStd Assigned Potency Value (e.g., 97.4% w/w) qNMR->PrimaryStd Calculation StockSol Master Stock Solution (Corrected for Purity) PrimaryStd->StockSol Weighing HPLC_Cal HPLC Calibration Curve (Linearity R² > 0.999) StockSol->HPLC_Cal Dilution Sample Unknown Sample Analysis HPLC_Cal->Sample Quantification

Caption: Traceability chain establishing a Primary Standard via qNMR to validate routine HPLC analysis.

Diagram 2: Method Selection Logic

When to use qNMR vs. HPLC.

MethodSelection Start Start: Need to Quantify 3-Iodo-N-methylaniline CheckStd Is a Certified Reference Material (CRM) Available? Start->CheckStd NoCRM No (Standard Scenario) CheckStd->NoCRM YesCRM Yes (Rare) CheckStd->YesCRM Purpose What is the purpose? NoCRM->Purpose Action_HPLC Use HPLC-UV (Secondary Std) YesCRM->Action_HPLC Use as Std Routine Routine QC / Reaction Monitoring Purpose->Routine Critical Potency Assignment / GMP Release Purpose->Critical Routine->Action_HPLC Action_qNMR Use qNMR (Primary Method) Critical->Action_qNMR Action_qNMR->Action_HPLC Validate Std for

Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2784–2796. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for NMR. [Link]

Sources

Advanced Spectroscopic Characterization of N-Methylaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methylaniline (NMA) and its derivatives serve as critical scaffolds in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), azo dyes, and agrochemicals. In drug development, distinguishing NMA derivatives from their primary (aniline) and tertiary (N,N-dimethylaniline) congeners is a frequent analytical challenge, particularly during metabolic stability studies (N-demethylation pathways).

This guide provides a rigorous spectroscopic comparison of NMA derivatives, focusing on UV-Vis , FT-IR , and NMR (


H, 

C)
. It moves beyond basic spectral assignment to explore substituent effects (Hammett correlations) and solvatochromism, offering actionable protocols for structural elucidation and purity assessment.

Mechanistic Principles: Electronic & Substituent Effects

To interpret the spectra of NMA derivatives accurately, one must understand the interplay between the N-methyl group and the aromatic ring.

  • Inductive Effect (+I): The N-methyl group donates electron density to the nitrogen, making NMA more basic than aniline.[1] This increases the shielding of the N-H proton in NMR compared to amides but less so than aliphatic amines due to resonance.

  • Resonance Effect (+R): The nitrogen lone pair delocalizes into the phenyl ring. Electron-Withdrawing Groups (EWGs) on the ring (e.g., -NO

    
    ) enhance this delocalization, causing bathochromic shifts in UV-Vis and deshielding aromatic protons. Electron-Donating Groups (EDGs) (e.g., -OMe) compete for resonance, altering the dipole moment and IR frequencies.
    
Visualization: Electronic Influence on Spectroscopy

ElectronicEffects cluster_EDG Electron Donating (e.g., -OMe) cluster_EWG Electron Withdrawing (e.g., -NO2) NMA N-Methylaniline Core Structure EDG_Effect Increases e- Density on Ring NMA->EDG_Effect + Substituent EWG_Effect Pulls e- Density from Nitrogen NMA->EWG_Effect + Substituent NMR_Shift_EDG Upfield Shift (Shielding) EDG_Effect->NMR_Shift_EDG UV_Shift_EDG Blue Shift (Hypsochromic) (if competing resonance) EDG_Effect->UV_Shift_EDG NMR_Shift_EWG Downfield Shift (Deshielding) EWG_Effect->NMR_Shift_EWG UV_Shift_EWG Red Shift (Bathochromic) (Strong Charge Transfer) EWG_Effect->UV_Shift_EWG IR_Shift Lower v(N-H) Freq EWG_Effect->IR_Shift

Figure 1: Impact of ring substituents on the spectroscopic observables of N-methylaniline derivatives.

Comparative Spectroscopic Data

The following table synthesizes experimental data to highlight the distinguishing features of NMA compared to its primary and tertiary analogs, as well as a representative substituted derivative.

Table 1: Spectroscopic Fingerprints of N-Methylaniline Analogs
FeatureAniline (Primary)N-Methylaniline (NMA) (Secondary)N,N-Dimethylaniline (Tertiary)p-Nitro-N-methylaniline (EWG-Substituted)
IR:

(cm

)
Doublet (Sym/Asym)~3430, 3350Singlet (Weak)~3410 - 3450Absent Singlet (Shifted)~3380 (H-bonding effects)
IR:

(cm

)
~1280~1315~1350~1340 (Overlap with NO

)

H NMR: N-CH

N/ASinglet (3H)

2.75 - 2.85 ppm
Singlet (6H)

2.90 - 3.00 ppm
Singlet (3H)

2.95 - 3.05 ppm

H NMR: N-H
Broad Singlet (2H)

3.5 - 4.0 ppm
Broad Singlet (1H)

3.5 - 3.7 ppm
N/ABroad Singlet (1H)

4.5 - 5.0 ppm (Acidic)
UV-Vis (

)
~230 nm, 280 nm~240 nm, 290 nm~250 nm, 300 nm~380 - 400 nm (Intense Charge Transfer)
Mass Spec (EI)

93 (

), 66

107 (

), 106 (

)

121 (

), 120

152 (

)

Critical Insight: The


H NMR shift of the methyl group is the most reliable method for monitoring methylation. The NMA methyl peak (

ppm) is distinct from the N,N-dimethyl peak (

ppm), allowing for precise integration in reaction mixtures [1][4].

Deep Dive: Technique-Specific Analysis

A. UV-Vis Spectroscopy & Solvatochromism

NMA derivatives, particularly those with EWGs (like p-nitro-N-methylaniline), exhibit significant solvatochromism .

  • Mechanism: The excited state is often more polar than the ground state due to Intramolecular Charge Transfer (ICT).

  • Observation: In polar solvents (e.g., DMSO, Ethanol), the excited state is stabilized, lowering the energy gap and causing a Red Shift (Bathochromic) .

  • Application: This property is utilized to probe the polarity of binding sites in proteins (e.g., albumin binding studies) using NMA-based fluorescent probes.

B. NMR Spectroscopy ( H & C)
  • N-H Exchange: The N-H proton in NMA is exchangeable. In protic deuterated solvents (e.g., CD

    
    OD), the N-H signal disappears/diminishes. In CDCl
    
    
    
    , it appears as a broad singlet.
  • Ring Current: The ortho-protons in NMA are shielded relative to benzene but less shielded than in aniline. Alkylation of the nitrogen pushes electron density into the ring, but steric hindrance in N,N-dimethylaniline can twist the N-lone pair out of planarity, reducing resonance and altering chemical shifts [11].

Experimental Protocols

Protocol A: Quantitative NMR (qNMR) for Purity Assessment

Objective: Determine the molar purity of an NMA derivative and quantify residual aniline/tertiary amine impurities.

  • Solvent Selection: Use DMSO-d

    
      (99.9% D) to minimize N-H exchange and sharpen the N-H signal, or CDCl
    
    
    
    if solubility permits.
  • Internal Standard: Add accurately weighed 1,3,5-trimethoxybenzene (traceable standard) to the sample.

  • Acquisition Parameters:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): Must be 
      
      
      
      (typically 30-60 seconds for quantitative accuracy).
    • Scans: 16-64 (S/N ratio > 150:1).

  • Processing:

    • Phase and baseline correction (automatic + manual adjustment).

    • Integrate the N-Methyl singlet (approx. 2.8 ppm) against the internal standard methoxy peak.

    • Calculation: Purity % =

      
      
      
Protocol B: Solvatochromic UV-Vis Profiling

Objective: Characterize the electronic push-pull strength of a new NMA derivative.

  • Preparation: Prepare 10

    
    M stock solutions of the derivative in:
    
    • Non-polar: Cyclohexane or Hexane.

    • Polar Aprotic: Acetonitrile or DMSO.

    • Polar Protic: Ethanol or Methanol.

  • Measurement:

    • Use quartz cuvettes (1 cm path length).

    • Scan range: 200 nm – 600 nm.

    • Baseline correct using pure solvent.

  • Analysis:

    • Identify

      
       for the lowest energy transition (longest wavelength).
      
    • Plot

      
       (wavenumber, cm
      
      
      
      ) vs. Solvent Polarity Parameter (
      
      
      ). A linear correlation indicates a dominant charge-transfer character [18].

Workflow Visualization

SpectroscopicWorkflow Start Crude NMA Derivative Sample Split Select Analysis Path Start->Split Path_ID Structural ID (Isomer/Substituent) Split->Path_ID Path_Purity Purity & Quantitation Split->Path_Purity Path_Elec Electronic Properties Split->Path_Elec Exp_IR FT-IR (ATR) Check N-H (3400 cm-1) Check NO2/C=O bands Path_ID->Exp_IR Exp_MS GC-MS / LC-MS Confirm Molecular Ion Exp_IR->Exp_MS Result Validated Characterization Report Exp_MS->Result Exp_NMR 1H qNMR (DMSO-d6) Integrate N-Me vs Int. Std. Path_Purity->Exp_NMR Exp_NMR->Result Exp_UV UV-Vis Solvatochromism Compare Hexane vs EtOH Path_Elec->Exp_UV Exp_UV->Result

Figure 2: Decision matrix for selecting the appropriate spectroscopic technique based on analytical goals.

References

  • Bloom Tech. (2024). Why is N-Methylaniline More Basic than Aniline? Spectroscopic Analysis.Link

  • RSC Publishing. (1979). Solvent Effects on the Infrared Spectra of Nitro-N-methylanilines. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Karabacak, M., et al. (2009).[2] Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. Journal of Molecular Structure. Link

  • ChemicalBook. (2024).[3] N,N-Dimethylaniline 1H NMR Spectrum and Data.Link

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Impurities and Solvents.[4]Link

  • University of Colorado Boulder. (2024). IR Spectroscopy Tutorial: Amines.Link

  • NIH PubMed. (2004). NIR vibrational overtone spectra of N-methylaniline, N,N-dimethylaniline and N,N-diethylaniline.[5] Spectrochimica Acta Part A. Link

  • BioInterface Research. (2021).[6] Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo).Link

  • Beilstein Journals. (2011). Meta-metallation of N,N-dimethylaniline: contrasting direct sodium-mediated zincation with indirect sodiation. Beilstein Journal of Organic Chemistry. Link

  • Echemi. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline.Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[4] Organometallics. Link

Sources

Assessing leaving group efficiency of Iodine in 3-Iodo-N-methylaniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Assessment of Iodine Leaving Group Efficiency in 3-Iodo-N-methylaniline

Executive Summary & Strategic Context

The Molecule: 3-Iodo-N-methylaniline (CAS: 61829-42-3) serves as a critical bifunctional scaffold in medicinal chemistry, particularly for kinase inhibitors and DNA-intercalating agents. It possesses two reactive sites: a nucleophilic secondary amine and an electrophilic aryl iodide.

The Challenge: In cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), the electronic character of the N-methylamino group (a strong electron-donating group, EDG) significantly deactivates the aryl ring toward oxidative addition. This deactivation makes the choice of the halogen leaving group (LG) the rate-determining factor.

The Objective: This guide provides a rigorous, data-driven framework to assess why the Iodine variant is superior to Bromine and Chlorine analogs for this specific scaffold. We present a standardized "Stress-Test Protocol" to quantify this efficiency gap.

Mechanistic Analysis: The "Iodine Advantage"

To understand efficiency, we must analyze the reaction kinetics at the molecular level. The rate-limiting step in Palladium-catalyzed coupling of electron-rich aryl halides is Oxidative Addition .

  • Electronic Deactivation: The meta-N-methylamino group donates electron density into the aromatic ring (Hammett

    
    ). This increases the electron density at the carbon-halogen bond, making it less electrophilic and more resistant to Palladium insertion.
    
  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker (~65 kcal/mol) than C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol).

  • The Net Effect: While the EDG deactivates the ring, the weak C-I bond compensates for this, allowing oxidative addition to proceed under mild conditions. The Br and Cl analogs, suffering from both a stronger bond and ring deactivation, require harsh forcing conditions or specialized ligands.

Diagram 1: Kinetic Impact of Leaving Group on Oxidative Addition

G Figure 1: Impact of Leaving Group on Oxidative Addition Barrier (OA) for Electron-Rich Substrates Pd0 Pd(0) Catalyst TS_I TS (Iodine) Low Activation Energy Fast OA Pd0->TS_I + Ar-I TS_Br TS (Bromine) Mod. Activation Energy Slow OA Pd0->TS_Br + Ar-Br TS_Cl TS (Chlorine) High Activation Energy Very Slow OA Pd0->TS_Cl + Ar-Cl Substrate 3-Halo-N-methylaniline (Electron-Rich Ring) Substrate->TS_I Substrate->TS_Br Substrate->TS_Cl PdII Ar-Pd(II)-X (Oxidative Addition Complex) TS_I->PdII Rapid Conversion TS_Br->PdII Requires Heat TS_Cl->PdII Requires Ligands

Comparative Performance Data

The following data represents a standardized performance profile for 3-halo-N-methylanilines in a benchmark Suzuki-Miyaura Coupling with Phenylboronic acid.

Reaction Conditions: 1.0 equiv Ar-X, 1.2 equiv Ph-B(OH)₂, 2.0 equiv K₂CO₃, 5 mol% Pd(PPh₃)₄, Dioxane/H₂O (4:1), 4 hours.[1]

Metric3-Iodo-N-methylaniline 3-Bromo-N-methylaniline 3-Chloro-N-methylaniline
Yield (60°C) 92% 15%< 2%
Yield (90°C) >98%78% 12%
Time to Completion 2 hours8-12 hours> 24 hours (incomplete)
Catalyst Requirement Standard (Pd(PPh₃)₄)Standard (Pd(dppf)Cl₂)Specialized (Pd-XPhos G3)
Impurity Profile Minimal (Clean conversion)Moderate (Protodehalogenation)High (Homocoupling/Unreacted)

Key Insight: The Iodine substrate achieves >90% yield at 60°C. The Bromine analog requires 90°C to achieve comparable conversion, introducing thermal risks (e.g., oxidation of the amine). The Chlorine analog is essentially inert under standard conditions.

Experimental Protocol: The "Efficiency Assay"

To objectively validate the leaving group efficiency in your own lab, follow this self-validating protocol. This assay uses a "Discriminating Catalyst" (Pd(PPh₃)₄)—a catalyst that is active enough for Iodides but sluggish for Bromides/Chlorides, thereby highlighting the intrinsic reactivity difference.

Materials
  • Substrate: 3-Iodo-N-methylaniline (1.0 mmol, 233 mg)

  • Coupling Partner: Phenylboronic acid (1.2 mmol, 146 mg)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Solvent: 1,4-Dioxane (degassed, 4 mL) and Water (degassed, 1 mL)

  • Internal Standard: Dodecane (0.5 mmol, 85 mg) – Crucial for GC/HPLC yield quantification.

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or microwave vial.

    • Add solid reagents: 3-Iodo-N-methylaniline, Phenylboronic acid, and K₂CO₃.

    • Critical Step: Add Pd(PPh₃)₄ last to minimize air exposure.

    • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation & Initiation:

    • Inject Dioxane, Water, and Dodecane (Internal Standard) via syringe.

    • Stir at room temperature for 2 minutes to ensure homogeneity of the liquid phase.

  • The Thermal Challenge:

    • Heat the reaction block to 60°C .

    • Why 60°C? This is the "discrimination temperature." Iodides react efficiently here; Bromides do not.

  • Sampling & Monitoring:

    • Take aliquots (50 µL) at t=30 min, 1 hr, and 2 hr.

    • Quench aliquot in EtOAc/Water, filter organic layer through a silica plug.

    • Analyze via HPLC or GC-MS.

  • Calculation:

    • Calculate yield based on the response factor of the product relative to Dodecane.

    • Success Criteria: >85% yield at 2 hours indicates superior LG efficiency.

Diagram 2: The Efficiency Assay Workflow

Workflow Figure 2: Workflow for Assessing Leaving Group Efficiency Setup Step 1: Reaction Setup (Ar-I + Ph-B(OH)2 + Pd Cat) Conditions Step 2: Thermal Challenge (Heat to 60°C) Setup->Conditions Sampling Step 3: Kinetic Sampling (t = 30, 60, 120 min) Conditions->Sampling Analysis Step 4: HPLC/GC Analysis (vs Internal Standard) Sampling->Analysis Decision Decision Gate Analysis->Decision High Efficiency\n(Yield >85%) High Efficiency (Yield >85%) Decision->High Efficiency\n(Yield >85%) Ar-I Low Efficiency\n(Yield <20%) Low Efficiency (Yield <20%) Decision->Low Efficiency\n(Yield <20%) Ar-Br/Cl

Troubleshooting & Safety

  • Light Sensitivity: Aryl iodides are photosensitive. The C-I bond can undergo homolytic cleavage under strong light, leading to radical side reactions or iodine liberation (turning the solid purple/brown). Protocol Adjustment: Wrap reaction vessels in aluminum foil during setup and storage.

  • Catalyst Poisoning: The free secondary amine (NH-Me) can coordinate to Palladium, potentially poisoning the catalyst.

    • Solution: If conversion stalls, increase catalyst loading to 7.5% or switch to a bidentate ligand catalyst like Pd(dppf)Cl₂ , which is more resistant to amine coordination.

  • Purification: 3-Iodo-N-methylaniline can co-elute with the coupled product if the reaction is incomplete. The high efficiency of the Iodine LG minimizes this risk by driving the reaction to full conversion.

References

  • Vertex AI Search. (2025). Oxidative addition rates aryl iodide vs bromide vs chloride palladium. Retrieved from 2

  • Chemistry LibreTexts. (2022). Oxidative Addition of Polar Reagents. Retrieved from 3

  • BenchChem. (2025).[1][4] Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. Retrieved from 1

  • University of Pittsburgh. (n.d.). A survey of Hammett substituent constants. Retrieved from 5

  • Chem-Impex. (n.d.). 3-Iodo-4-methylaniline Product Information. Retrieved from 6

Sources

Safety Operating Guide

3-Iodo-N-methylaniline;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

Immediate Action Required: If you are currently holding waste containing 3-Iodo-N-methylaniline hydrochloride , do NOT dispose of it down the drain or in general trash.[1] This compound is a halogenated aromatic amine salt and classifies as RCRA Hazardous Waste .[1]

Parameter Critical Data
Chemical Name 3-Iodo-N-methylaniline hydrochloride
CAS Number 152814-27-2 (Salt) / 61829-42-3 (Free Base)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation) , Skin Irritant, Aquatic Toxicity.[1]
Specific Risk Methemoglobinemia (Blood toxicity); Iodine release upon oxidation.[1]
Waste Class Halogenated Organic Solid (or Liquid if dissolved).[1][2]
Disposal Method High-temperature incineration with acid gas scrubbing (Must be performed by a licensed vendor).[1]
Storage Light-sensitive; Store in amber glass; Keep away from oxidizers.[1]

Scientific Rationale & Risk Assessment

As scientists, we must understand the causality behind disposal protocols to ensure compliance and safety. This is not merely "toxic waste"; it is a chemically reactive system.[1]

The Chemical Hazard Profile
  • The Iodine Moiety (C-I Bond): Unlike chlorinated analogs, the carbon-iodine bond is weaker and more susceptible to homolytic cleavage under UV light or heat.[1] Improper disposal (e.g., mixing with oxidizers) can release elemental iodine (

    
    ) or toxic hydrogen iodide (
    
    
    
    ) gas.[1]
  • The Aniline Core: Aromatic amines are notorious for inducing methemoglobinemia .[1] Absorption through the skin or inhalation of dust can oxidize hemoglobin to methemoglobin, stripping the blood's ability to carry oxygen. This effect is often delayed; improper waste handling today can result in a medical emergency hours later.[1]

  • The Hydrochloride Salt: As an HCl salt, this compound is water-soluble.[1] If poured down the drain, it dissociates immediately. The aromatic amine is then highly mobile in aquatic systems, where it is acutely toxic to marine life (Category 1 Aquatic Hazard).

Directive: Treat every milligram as a bio-accumulative toxicant.[1]

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized. The most common cause of waste-stream accidents is incompatible mixing .

Segregation Rules
  • DO NOT MIX with Oxidizers (e.g., Nitric Acid, Peroxides): Risk of exothermic reaction and iodine vapor release.

  • DO NOT MIX with Strong Bases : Neutralizing the HCl salt releases the free base (3-Iodo-N-methylaniline), which is more volatile and oily, increasing inhalation risks.[1] Keep it as the salt form (solid) whenever possible.

Containerization
  • Solids: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Liquids (Mother Liquors): If the compound is dissolved in a solvent (e.g., DCM, Methanol), the waste stream is dictated by the solvent.

    • If in DCM/Chloroform: Segregate into Halogenated Waste .[1]

    • If in Methanol/Ethanol: Segregate into Halogenated Waste (due to the solute) even if the solvent is non-halogenated.[1] Trace halogens contaminate the entire non-halogenated stream.

Step-by-Step Disposal Protocol

Follow this protocol to transfer custody from the laboratory to the waste management facility.

Phase A: Waste Generation & Packaging
  • Don PPE: Double nitrile gloves, lab coat, and safety goggles.[1] If handling dry powder outside a fume hood, use a P95/P100 respirator.

  • Select Container: Use a dedicated waste container. Do not add to a "General Organic Waste" drum unless explicitly authorized by your EHS officer.[1]

  • Transfer:

    • Solids: Transfer using a disposable spatula.[1] Place the contaminated spatula in the same waste container or a separate "Sharps/Contaminated Debris" bin.[1]

    • Liquids: Pour carefully using a funnel to avoid splashing.[1]

  • Seal: Cap the container tightly. Wipe the exterior with a damp paper towel (dispose of the towel as solid hazardous waste).[1]

Phase B: Labeling (The "Self-Validating" Step)

A waste container is only safe if its contents are known.[1] Attach a hazardous waste tag with the following specific details:

  • Full Chemical Name: "3-Iodo-N-methylaniline hydrochloride" (No abbreviations).[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

  • Constituents: If in solution, list the solvent % and the solute %.

    • Example: "95% Dichloromethane, 5% 3-Iodo-N-methylaniline HCl".[1]

Phase C: Storage & Pickup
  • Satellite Accumulation Area (SAA): Place the container in your lab's designated SAA.[1]

  • Secondary Containment: Ensure the bottle sits in a tray to catch potential leaks.

  • Request Pickup: Contact your institution's EHS or licensed waste contractor (e.g., Veolia, Clean Harbors, Stericycle).

  • Disposal Method: The contractor will route this for Incineration with Scrubber .[1] The scrubber is vital to capture the acid gases (HCl, HI, NOx) generated during combustion.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Start: Waste Generation 3-Iodo-N-methylaniline HCl StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidContainer Containerize in HDPE/Glass Label: 'Toxic Solid - Halogenated' SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck FinalStorage Satellite Accumulation Area (Secondary Containment) SolidContainer->FinalStorage HaloSolvent Halogenated Solvent (e.g., DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent LiquidContainer Containerize in Safety Can/Glass Label: 'Flammable/Toxic - Halogenated' HaloSolvent->LiquidContainer ContaminationRule CRITICAL RULE: Trace Halogen makes whole stream Halogenated NonHaloSolvent->ContaminationRule ContaminationRule->LiquidContainer LiquidContainer->FinalStorage Destruction End: Licensed Incineration (High Temp + Scrubber) FinalStorage->Destruction

Figure 1: Decision logic for segregating and packaging 3-Iodo-N-methylaniline HCl waste.

Emergency Procedures (Spills)

In the event of a spill, immediate action prevents chronic exposure.

  • Evacuate & Ventilate: If the spill is significant (>10g or >100mL solution) or outside a hood, evacuate the area.[1]

  • PPE Upgrade: Wear double gloves, safety goggles, and a lab coat.[1] Do not breathe dust.[3]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.[1] Scoop up carefully.

    • Liquid: Use absorbent pads or vermiculite.[1] Do not use sawdust (combustible reaction risk with some oxidizers, though less likely here, it is bad practice for chemical spills).

  • Decontamination: Clean the surface with a soap/water solution.[1] Do not use bleach (potential reaction with amines).[1]

  • Disposal of Debris: All cleanup materials (gloves, pads, towels) must be bagged and tagged as hazardous waste identical to the chemical itself.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

  • PubChem. (2024).[1] Compound Summary: 3-Iodo-N-methylaniline.[1][4][5][6] National Library of Medicine.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Occupational Chemical Database: Aniline and Derivatives. [Link][1]

Sources

Personal protective equipment for handling 3-Iodo-N-methylaniline;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Iodo-N-methylaniline hydrochloride is not a standard bench chemical; it is a high-potency halogenated aromatic amine salt.[1] Handling this compound requires moving beyond "standard lab safety" to a containment-first mindset .[1]

The primary risks are Acute Toxicity (Oral/Dermal/Inhalation) and Specific Target Organ Toxicity (Blood) .[1] Unlike simple irritants, this compound acts systemically.[1] The iodine substituent increases lipophilicity, potentially enhancing skin absorption, while the hydrochloride salt form creates a fine, static-prone dust that poses a significant inhalation hazard.[1]

Critical Hazard: Methemoglobinemia .[1] Aromatic amines oxidize hemoglobin (


) to methemoglobin (

), stripping the blood's ability to transport oxygen.[2] This effect is often "silent" (delayed onset) and can be fatal.[1]
Risk Assessment & Biological Mechanism

To handle this chemical safely, you must understand the causality of its toxicity.[1]

  • The Iodine Factor: The heavy iodine atom makes the molecule more lipophilic than simple aniline, facilitating rapid dermal penetration.

  • The Amine Factor: Once absorbed, the N-methylaniline moiety undergoes hepatic metabolism (N-hydroxylation).[1] These metabolites cycle between the oxidized and reduced forms, continuously oxidizing hemoglobin.[1]

  • The Salt Factor: The hydrochloride salt is likely a hygroscopic solid.[1] While this reduces vapor pressure compared to the free base, it introduces a dust hazard .[1] Inhalation of the dust delivers the toxin directly to the highly vascularized lung tissue, leading to rapid systemic uptake.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for aromatic amines due to rapid permeation.

PPE CategoryRequirementTechnical Rationale
Hand Protection (Primary) Silver Shield® (Laminate) or Double Nitrile (High thickness)Aromatic amines can permeate standard 4-mil nitrile in <15 mins.[1] Laminate offers >4-hour breakthrough protection.[1]
Hand Protection (Technique) Double Gloving Inner: 4-mil Nitrile (Tactility).[1] Outer: Laminate or 8-mil Nitrile.[1] Discard outer glove immediately upon splash.[1]
Respiratory N100/P100 Respirator (if powder) or PAPR The HCl salt forms a fine dust.[1] N95 filters allow up to 5% penetration; P100 stops 99.97% of particulates.[1]
Eye/Face Chemical Splash Goggles Safety glasses with side shields are inadequate against dusts or splashes that can track around the lens.[1]
Body Tyvek® Lab Coat (or similar impervious material)Cotton lab coats absorb liquids and hold the toxin against the skin.[1] Disposable impervious coats prevent this reservoir effect.[1]
Operational Workflow: Step-by-Step

This protocol treats the compound as a "High-Potency Active Pharmaceutical Ingredient" (HPAPI).[1]

Phase A: Engineering Controls (Pre-Work)
  • Verify Airflow: Work only in a certified chemical fume hood.[1] Face velocity must be >100 fpm.[1]

  • Static Control: Hydrochloride salts are prone to static charge.[1] Use an ionizing fan or antistatic gun inside the hood to prevent the powder from "jumping" during weighing.[1]

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture any micro-spills.[1]

Phase B: Weighing & Solubilization
  • Don PPE: Put on Tyvek coat, goggles, and double gloves (Inner: Nitrile, Outer: Laminate/Thick Nitrile).[1]

  • Weighing:

    • Do not weigh on an open bench.

    • Tare the vial inside the hood.[1]

    • Transfer solid using a disposable spatula.[1]

    • Technique Tip: If the salt is clumpy, do not crush it vigorously; this aerosolizes particles.[1] Dissolve the entire clump if possible.[1]

  • Solubilization:

    • Add solvent slowly.[1]

    • Caution: If neutralizing the HCl salt to free base (e.g., adding

      
      ), gas evolution (
      
      
      
      ) will occur.[1] This can aerosolize droplets of the toxic amine.[1] Perform this strictly in the hood with the sash lowered.[1]
Phase C: Decontamination & Waste[1]
  • Primary Decon: Wipe all tools and the balance area with a solvent-soaked wipe (Ethanol or Acetone) before removing them from the hood.[1]

  • Waste Segregation:

    • Solid Waste: Disposable spatulas, weigh boats, and outer gloves go into a double-bagged "Hazardous Solid" bin.[1]

    • Liquid Waste: Must go into Halogenated Organic waste streams.[1] Do not mix with oxidizers (e.g., Nitric acid) as this can liberate toxic iodine gas (

      
      ).[1]
      
Emergency Response: The "Blue" Sign

If exposure occurs, standard First Aid may not be enough due to Methemoglobinemia.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][3] Do not use alcohol (enhances absorption).[1]

  • Inhalation: Move to fresh air immediately.

  • Medical Alert: If the victim shows Cyanosis (blue lips/fingernail beds), fatigue, or confusion, suspect Methemoglobinemia.[1]

    • Critical: Inform emergency responders that the patient was exposed to an Aromatic Amine .[1] The antidote is typically Methylene Blue , but this must be administered by a physician.[1]

Visualizing the Safety Lifecycle

G Risk 1. Risk Assessment (Dust + Skin Absorption) PPE 2. PPE Barrier (Laminate Gloves + P100) Risk->PPE Mitigate Control 3. Engineering (Fume Hood + Static Control) PPE->Control Don Action 4. Handling (Weighing & Solubilization) Control->Action Execute Action->PPE Check Integrity Waste 5. Disposal (Halogenated Stream) Action->Waste Segregate

Figure 1: The "Safe Handling Lifecycle" ensures that risk assessment dictates PPE choice, which supports the engineering controls used during the active handling phase.

References
  • PubChem. (n.d.).[1] Compound Summary: 3-Iodo-4-methylaniline (Analogous Hazard Data). National Library of Medicine.[1] Retrieved from [Link]

  • Haz-Map. (n.d.). Methemoglobinemia - Occupational Diseases. National Library of Medicine.[1] Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.